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N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea Documentation Hub

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  • Product: N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
  • CAS: 866017-67-6

Core Science & Biosynthesis

Foundational

Structural and Crystallographic Profiling of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Executive Summary The rational design of targeted therapeutics relies heavily on the precise understanding of molecular geometry, supramolecular synthons, and crystal packing. The compound N-(4,6-dimethyl-1H-pyrazolo[3,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise understanding of molecular geometry, supramolecular synthons, and crystal packing. The compound N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea represents a privileged scaffold in medicinal chemistry. Its pyrazolo[3,4-b]pyridine core acts as a potent bioisostere for purines, making it a critical pharmacophore for ATP-competitive kinase inhibitors (such as CDK2)[1]. Simultaneously, the thiourea linker provides a highly directional, flexible hydrogen-bonding network capable of chelating biometals, a mechanism exploited in the design of Multitarget-Directed Ligands (MTDLs) for neurodegenerative diseases[2].

This technical guide deconstructs the crystallographic architecture of this scaffold, detailing the causality behind its synthesis, the thermodynamics of its crystallization, and its structural translation into biological efficacy.

Chemical Architecture and Supramolecular Synthons

The crystal structure of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea derivatives is defined by the interplay between a rigid, planar core and a conformationally adaptable tail.

The Planar Core

The 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine moiety is strictly planar. This planarity is not merely a geometric artifact; it is a thermodynamic necessity for its biological function. In the crystal lattice, this flat surface area promotes extensive π−π stacking interactions, which stabilize the bulk crystal. Biologically, this planarity allows the molecule to intercalate between protein residues or slip into the narrow gorge of the Catalytic Active Site (CAS) of enzymes like Acetylcholinesterase (AChE)[2].

The Thiourea Linker

The thiourea group (-NH-CS-NH-) acts as both a hydrogen bond donor and acceptor. In the solid state, the sulfur atom (S-donor) frequently participates in intermolecular hydrogen bonding (N-H···S), linking adjacent molecules into 1D supramolecular chains or dimeric rings. The electronegativity difference between sulfur and oxygen means the C=S bond has higher electron density available for nucleophilic coordination compared to a C=O bond, enhancing its ability to chelate soft metal ions like Cu²⁺ and Zn²⁺[2].

Self-Validating Synthesis and Crystallization Protocols

To obtain high-resolution X-ray crystallographic data, the synthesis and subsequent crystallization must be treated as a unified, self-validating thermodynamic system. Impurities or rapid kinetic precipitation will result in twinning or amorphous powders.

Phase 1: Scaffold Synthesis

Methodology:

  • Core Formation: React 4,6-dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile with hydrazine hydrate.

    • Causality: Hydrazine acts as a bis-nucleophile, driving the cyclization to form the 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine intermediate.

  • Thiourea Derivatization: Dissolve the intermediate (0.01 mol) in anhydrous pyridine (20 mL). Add the appropriate isothiocyanate (0.01 mol) dropwise and reflux for 5 hours.

    • Causality: Pyridine is chosen specifically because it acts as both a solvent and a base catalyst. It facilitates the nucleophilic attack of the exocyclic amine on the isothiocyanate carbon by deprotonating the intermediate, driving the reaction forward thermodynamically[1].

  • Validation Checkpoint: Quench the reaction in ice water. If the precipitate shows multiple spots on TLC (eluent: EtOAc/Hexane 1:1), recrystallize the crude product from acetic acid before proceeding to single-crystal growth.

Phase 2: Thermodynamic Crystallization

Methodology:

  • Solvent Selection: Dissolve the purified powder in a binary solvent system of DMF and Ethanol (1:1 v/v).

    • Causality: The pyrazolopyridine core is highly hydrophobic, while the thiourea moiety is polar. A binary system balances the dielectric constant, preventing rapid kinetic precipitation and allowing the hydrophobic and hydrophilic domains to solvate equally[3].

  • Controlled Nucleation: Place the solution in a loosely capped vial at a constant 20°C. Allow slow evaporation over 7–14 days.

    • Causality: Slow evaporation minimizes kinetic defects. It allows the molecules to reversibly associate and dissociate until the thermodynamically stable polymorph—driven by the N-H···S hydrogen bond network—is locked into place.

  • Validation Checkpoint: Harvest crystals only when they exhibit sharp, well-defined edges under polarized light microscopy. Opaque or clustered crystals indicate solvent trapping and should be re-dissolved.

Workflow A Precursor Synthesis (4,6-dimethyl-2-oxo-pyridinecarbonitrile) B Hydrazine Cyclization (Core Formation) A->B C Intermediate Isolation (3-aminopyrazolo[3,4-b]pyridine) B->C D Thiourea Derivatization (Isothiocyanate Coupling) C->D E Crude Scaffold (Pyrazolopyridine Thiourea) D->E F Thermodynamic Crystallization (Slow Evaporation) E->F G Single Crystal XRD (Structural Validation) F->G

Figure 1: Step-by-step synthetic and crystallization workflow for X-ray quality crystal generation.

Quantitative Crystallographic Profiling

Single-crystal X-ray diffraction (XRD) of this class of compounds typically reveals a highly ordered lattice dictated by the thiourea hydrogen bonding. Data is ideally collected at 100 K to reduce thermal motion (anisotropic displacement parameters), allowing for the precise localization of the hydrogen atoms critical to the thiourea network.

Table 1: Representative Crystallographic Data for Pyrazolo[3,4-b]pyridin-3-yl)thiourea Derivatives

ParameterValue RangeStructural Causality
Crystal System Monoclinic / TriclinicDriven by the asymmetric packing of the planar core and the flexible thiourea tail.
Space Group P2₁/c or P-1Centrosymmetric packing minimizes dipole moments across the bulk crystal lattice.
Unit Cell Volume (ų) 1200 - 1500Accommodates the extended anti/syn conformation of the N-substituted thiourea derivatives.
N-H···S Distance (Å) 3.25 - 3.40Strong intermolecular hydrogen bonding stabilizing 1D supramolecular chains.
N-H···N Distance (Å) 2.95 - 3.10Intramolecular bonding restricting the rotation of the thiourea linker, enforcing rigidity.
R-factor (R₁) < 0.05Validation metric: Indicates high-quality crystalline order with minimal solvent inclusion.

Structure-Based Drug Design (SBDD): Mechanistic Pathways

The crystallographic features of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea translate directly into its pharmacological mechanism of action.

Kinase Inhibition (CDK2)

In silico docking and crystallographic overlays with Cyclin-Dependent Kinase 2 (CDK2, PDB: 1HCK) demonstrate that the pyrazolo[3,4-b]pyridine core acts as a direct mimic of the adenine ring of ATP[1]. The nitrogen atoms in the pyrazole and pyridine rings form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase (specifically Leu83 and Glu81). The thiourea tail extends outward, providing a vector for further functionalization to interact with the solvent-exposed regions of the kinase, thereby enhancing selectivity[1].

Multitarget-Directed Ligands (MTDLs) in Alzheimer's

For neurodegenerative applications, the structural requirements shift. The planar core is utilized to slip between A β and tau protein residues, physically inhibiting their aggregation. Simultaneously, the thiourea linker acts as a chelating agent. By coordinating with bio-metals (Cu²⁺, Zn²⁺) that typically catalyze the formation of Reactive Oxygen Species (ROS) in the brain, the thiourea moiety neutralizes oxidative stress while the core inhibits Acetylcholinesterase[2].

Mechanism Core Pyrazolo[3,4-b]pyridine Core CDK2 CDK2 Hinge Region (Leu83, Glu81) Core->CDK2 ATP Mimicry AChE AChE Catalytic Site (CAS) Core->AChE Planar Intercalation Tail Thiourea Linker Tail->CDK2 H-Bonding Metals Biometal Chelation (Cu2+, Zn2+) Tail->Metals S-Donor Coordination Inhib1 Kinase Inhibition (Anticancer) CDK2->Inhib1 Inhib2 ROS Reduction & Anti-Aggregation (Anti-Alzheimer's) AChE->Inhib2 Metals->Inhib2

Figure 2: Dual-pathway pharmacophore mapping of the pyrazolopyridine-thiourea scaffold.

References

  • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies Source: Hindawi / DOI.org URL: [Link]

  • Title: Synthesis, Characterization, and Biochemical Impacts of Some New Bioactive Sulfonamide Thiazole Derivatives as Potential Insecticidal Agents Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

Sources

Exploratory

Spectroscopic Elucidation of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea: A Comprehensive Analytical Guide

Executive Summary Pyrazolo[3,4-b]pyridines represent a privileged class of pharmacophores, frequently acting as purine bioisosteres in the design of kinase inhibitors and targeted anticancer therapeutics [1]. The functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[3,4-b]pyridines represent a privileged class of pharmacophores, frequently acting as purine bioisosteres in the design of kinase inhibitors and targeted anticancer therapeutics [1]. The functionalization of the 3-amino position with a thiourea moiety—yielding N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea —introduces a robust bidentate hydrogen-bond donor/acceptor system. This structural modification is highly valued in medicinal chemistry for enhancing receptor binding affinity[2].

However, the presence of multiple nitrogen atoms, tautomerizable protons, and the thione-thiol equilibrium makes the structural characterization of this compound non-trivial. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating spectroscopic workflow utilizing Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS).

Phase 1: Analytical Strategy and Workflow

To ensure absolute scientific integrity, our protocol employs an orthogonal analytical strategy. No single spectroscopic method is sufficient to capture the full structural complexity of the pyrazolo[3,4-b]pyridine thiourea derivative. FT-IR establishes the presence of critical functional groups, NMR maps the carbon-proton framework, and HRMS confirms the exact molecular mass and connectivity.

Workflow Start N-(4,6-dimethyl-1H-pyrazolo[3,4-b] pyridin-3-yl)thiourea IR FT-IR Spectroscopy (KBr Pellet) Start->IR NMR 1H & 13C NMR (DMSO-d6 + D2O) Start->NMR MS HRMS (ESI-TOF) Fragmentation Start->MS Integration Cross-Validation & Structural Confirmation IR->Integration NMR->Integration MS->Integration

Figure 1: Orthogonal spectroscopic workflow for structural validation.

Phase 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: FT-IR is selected as the first-line technique because it rapidly differentiates the thiourea C=S and N-H stretches from the heterocyclic core. The thiourea group typically exhibits characteristic thioamide bands, which are highly sensitive to hydrogen bonding and tautomerism.

Step-by-Step Protocol:

  • Sample Preparation: Grind 2 mg of the synthesized compound with 200 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar. Causality: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹). Thorough grinding minimizes light scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a highly polished die and apply 10 tons of pressure under a vacuum for 5 minutes to form a translucent pellet.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

  • Background Subtraction: Run a blank KBr pellet immediately prior to the sample to subtract atmospheric H₂O and CO₂.

Table 1: Key FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity & ShapeAssignment Notes
Pyrazole N-H~3280Strong, broadBroadened due to intermolecular H-bonding.
Thiourea N-H / N-H₂3150 - 3420Multiple sharp/broadOverlapping primary and secondary amine stretches.
C=N (Pyridine core)~1590Medium, sharpCharacteristic of the pyrazolo[3,4-b]pyridine ring.
Thioamide I (N-H bend)~1530StrongCoupled C-N stretch and N-H bending mode.
Thioamide II (C=S stretch)~1250StrongPrimary indicator of the thiourea thione form.

Phase 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR spectroscopy provides the definitive atomic map. The choice of solvent is critical: Dimethyl sulfoxide-d6 (DMSO-d6) is strictly required because the highly polar thiourea and pyrazole groups render the compound insoluble in CDCl₃. Furthermore, DMSO-d6 slows down the chemical exchange of protons, allowing the distinct observation of the pyrazole N-H, thiourea N-H, and thiourea NH₂ protons. A subsequent D₂O shake experiment is a mandatory self-validating step to confirm these exchangeable protons [3].

Step-by-Step Protocol:

  • Sample Dissolution: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of DMSO-d6 (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Shimming & Tuning: Perform gradient shimming and probe tuning on a 500 MHz NMR spectrometer to ensure sharp line widths (<1 Hz for the TMS peak).

  • ¹H Acquisition: Acquire 16 transients with a relaxation delay (D1) of 2 seconds.

  • D₂O Exchange (Self-Validation): Add 20 µL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of peaks confirms the N-H and NH₂ assignments.

  • ¹³C Acquisition: Acquire 1024 transients with proton decoupling (WALTZ-16) and a D1 of 3 seconds to ensure relaxation of quaternary carbons.

Table 2: ¹H NMR Assignments (500 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentD₂O Exchange
2.40Singlet (s)3HC4-CH₃Retained
2.65Singlet (s)3HC6-CH₃Retained
6.90Singlet (s)1HC5-H (Pyridine)Retained
7.80 - 8.20Broad Singlet (br s)2HThiourea -NH₂Exchanged
9.80Singlet (s)1HThiourea -NH-Exchanged
13.20Broad Singlet (br s)1HPyrazole N-HExchanged

Table 3: ¹³C NMR Assignments (125 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
18.5Primary (CH₃)C4-CH₃
24.2Primary (CH₃)C6-CH₃
105.4Quaternary (C)C3a (Bridgehead)
116.2Tertiary (CH)C5 (Pyridine)
142.0 - 155.0Quaternary (C)C3, C4, C6, C7a
182.5Quaternary (C=S)Thiourea C=S

Phase 4: High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: While NMR and IR provide structural connectivity, HRMS provides the exact molecular formula. We utilize Electrospray Ionization (ESI) in positive mode because the basic pyridine and pyrazole nitrogens are easily protonated to form the [M+H]⁺ ion. Collision-Induced Dissociation (CID) is then employed to fragment the molecule. The fragmentation of the thiourea moiety is highly predictable and serves as an internal validation of the structure[4].

Step-by-Step Protocol:

  • Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid promotes ionization, ensuring a robust [M+H]⁺ signal.

  • Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a flow rate of 5 µL/min.

  • Ionization Parameters: Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • MS/MS Fragmentation: Isolate the precursor ion (m/z 222.08) in the quadrupole and apply a collision energy of 15-25 eV using Argon as the collision gas.

Fragmentation M Molecular Ion [M+H]+ m/z 222.08 F1 Loss of NH3 [M+H - 17]+ m/z 205.05 M->F1 - NH3 F2 Loss of H2S [M+H - 34]+ m/z 188.07 M->F2 - H2S F3 Loss of HNCS [Pyrazolo-amine + H]+ m/z 163.09 M->F3 - HNCS

Figure 2: ESI-MS/MS collision-induced fragmentation pathway of the target compound.

Phase 5: Data Integration & Self-Validation

The true hallmark of an expert analytical workflow is cross-validation. The presence of the thiourea group is independently verified by three distinct data points:

  • IR: The strong Thioamide II band at ~1250 cm⁻¹ confirms the intact C=S double bond.

  • NMR: The highly deshielded quaternary carbon at δ 182.5 ppm in the ¹³C spectrum, which is characteristic of a C=S bond, coupled with the D₂O-exchangeable protons at δ 7.80-8.20 and 9.80 ppm in the ¹H spectrum.

  • MS: The diagnostic neutral losses of H₂S (34 Da) and HNCS (59 Da) during MS/MS fragmentation, yielding the stable pyrazolo-amine fragment at m/z 163.09.

By interlocking these three methodologies, the proposed structure of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is unambiguously confirmed, leaving no room for tautomeric or constitutional ambiguity.

References

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. URL:[Link]

  • Gomha, S. M., et al. (2019). Utility of Pyrazolylchalcone Synthon to Synthesize Azolopyrimidines under Grindstone Technology. Chemical and Pharmaceutical Bulletin, 67(1), 1-8. URL:[Link]

  • Donaire-Arias, A., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 279219, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. URL: [Link]

Sources

Foundational

The Emergence of a Bioactive Scaffold: A Technical Guide to the Discovery of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea and its Analogs as Anticancer Agents

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the discovery of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea as a member of the bioactive pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea as a member of the bioactive pyrazolo[3,4-b]pyridine class of compounds. We will explore the foundational synthesis, the initial identification of its anticancer potential through analogous compounds, and the mechanistic rationale that underpins its continued investigation in medicinal chemistry.

Introduction: The Pyrazolo[3,4-b]pyridine Core - A Privileged Scaffold

The pyrazolo[3,4-b]pyridine framework is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This similarity allows it to interact with a variety of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer. The inherent versatility of the pyrazolo[3,4-b]pyridine core allows for substitutions at various positions, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.

The Genesis: Synthesis of the Precursor and the Thiourea Moiety

The journey to N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea begins with the synthesis of its essential precursor, 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. This intermediate provides the necessary amino group for the subsequent introduction of the thiourea functionality.

A key publication by Mohamed et al. in 2012 laid the groundwork for the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives, including a closely related thiourea analog.[1][2][3] The general synthetic strategy involves the reaction of the 3-amino-pyrazolopyridine core with an appropriate isothiocyanate.

Synthesis of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

The synthesis of the 3-aminopyrazolopyridine intermediate is a multi-step process that starts from readily available precursors. While various synthetic routes to the pyrazolo[3,4-b]pyridine core exist, a common approach involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.

Introduction of the Thiourea Moiety

With the 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in hand, the thiourea group is introduced. The work by Mohamed et al. (2012) describes a general method for this conversion by reacting the amino-pyrazolopyridine with an isothiocyanate in a suitable solvent like pyridine under reflux.[1][3] To obtain the target compound, N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, the reaction would proceed with a source of thiourea, such as ammonium thiocyanate or by using a protecting group strategy.

Experimental Protocol: General Synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-phenylthiourea (Analog)

  • Step 1: A mixture of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (0.01 mol) and phenylisothiocyanate (0.01 mol) in pyridine (20 mL) is prepared.[1][3]

  • Step 2: The reaction mixture is heated under reflux for 5 hours.[1][3]

  • Step 3: After cooling, the mixture is poured onto crushed ice containing a few drops of hydrochloric acid.[1]

  • Step 4: The resulting solid product is filtered, washed, and crystallized from a suitable solvent like acetic acid to yield the N-phenylthiourea derivative.[1]

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 3-Amino-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridine Reaction Reflux in Pyridine Start->Reaction Reagent Isothiocyanate (e.g., Phenylisothiocyanate) Reagent->Reaction Workup Acidified Ice Water Quench & Crystallization Reaction->Workup Product N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea Derivative Workup->Product

Caption: Synthetic workflow for thiourea derivatives.

Discovery as a Bioactive Compound: Anticancer Activity

The initial indication of the bioactivity of this class of compounds came from the 2012 study by Mohamed et al., where a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines.[1][2][3] While specific data for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea was not reported, the study demonstrated that the pyrazolo[3,4-b]pyridine scaffold is a promising starting point for the development of anticancer agents.

In their study, a number of synthesized compounds were tested against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines.[1][3] The results showed that several derivatives exhibited notable anticancer activity.[1][3] This foundational work established the pyrazolo[3,4-b]pyridine core, including its thiourea derivatives, as a class of bioactive compounds worthy of further investigation in oncology.

Table 1: Representative Anticancer Activity of a Pyrazolo[3,4-b]pyridine Analog

Compound ReferenceCell LineIC50 (µM)
8b (a pyridopyrazolopyrimidine derivative) A-549 (Lung)2.9
HEPG2 (Liver)2.6
HCT-116 (Colon)2.3
Data sourced from Mohamed et al., Open Journal of Medicinal Chemistry, 2012, 2, 78-88.[1][3]

Mechanistic Insights: Targeting the Kinome

The structural similarity of pyrazolo[3,4-b]pyridines to purines suggests that they may act as inhibitors of protein kinases, a large family of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer. The keywords "CDK Inhibitors" and "Kinase Inhibitor" in the foundational paper by Mohamed et al. also point towards this potential mechanism of action.[1][2]

Subsequent research on various pyrazolo[3,4-b]pyridine derivatives has reinforced this hypothesis, with studies identifying compounds from this class that inhibit a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs) : These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Glycogen Synthase Kinase-3 (GSK-3) : This kinase is involved in multiple cellular processes, including metabolism, cell proliferation, and apoptosis.

  • Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive therapeutic target.

The thiourea moiety in the target compound can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with the ATP-binding pocket of protein kinases.

Signaling_Pathway cluster_pathway Potential Kinase Inhibition Pathway Compound N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea Kinase Protein Kinase (e.g., CDK, GSK-3, FGFR) Compound->Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Inhibition Inhibition ATP ATP Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream

Caption: Potential mechanism via kinase inhibition.

Conclusion and Future Directions

The discovery of the bioactivity of the pyrazolo[3,4-b]pyridine scaffold, and specifically the exploration of its thiourea derivatives, represents a significant step in the search for novel anticancer agents. The initial findings that this class of compounds exhibits cytotoxicity against various cancer cell lines have paved the way for further research. The likely mechanism of action through kinase inhibition provides a clear rationale for structure-based drug design and optimization.

Future work in this area will likely focus on:

  • Synthesis and screening of a broader library of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea analogs to establish a clear structure-activity relationship.

  • In-depth biochemical and cellular assays to identify the specific kinase targets and elucidate the precise mechanism of action.

  • Pharmacokinetic and in vivo studies of the most promising compounds to assess their drug-like properties and therapeutic potential in preclinical models of cancer.

The journey of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea and its relatives from a synthetic curiosity to a potential therapeutic agent underscores the importance of continued exploration of privileged scaffolds in medicinal chemistry.

References

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Mohamed, M. S., Awad, Y. E. E. D., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 78-88. [Link]

  • Mohamed, M. S., Awad, Y. E. E. D., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • Mohamed, M. S., Awad, Y. E. E. D., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Profiling N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in Cell-Based Assays

Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Application: High-throughput screening, target engagement, and phenotypic profiling of pyrazolo[3,4-b]pyridine-based...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Application: High-throughput screening, target engagement, and phenotypic profiling of pyrazolo[3,4-b]pyridine-based multi-kinase and Topoisomerase II inhibitors.

Introduction & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in oncology and immunology, acting as a potent purine bioisostere capable of occupying the ATP-binding hinge region of various kinases (e.g., FGFR, TBK1) and inhibiting Topoisomerase IIα (TOPIIα)[1][2][3]. N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea represents a specialized derivative where the flexible thiourea moiety provides a critical hydrogen-bonding network, enhancing target affinity and selectivity.

When evaluating this compound in cell-based assays, researchers must account for its dual-action potential: direct kinase inhibition (blocking downstream survival pathways like ERK/AKT or IRF3) and DNA damage induction via TOPIIα inhibition, which ultimately triggers S-phase cell cycle arrest and apoptosis[2]. This application note provides a self-validating experimental framework to accurately quantify these phenotypic and biochemical responses.

MOA Compound N-(4,6-dimethyl-1H-pyrazolo [3,4-b]pyridin-3-yl)thiourea Kinase Target Kinases / TOPIIα (e.g., FGFR, TBK1) Compound->Kinase Inhibits Downstream Downstream Signaling (ERK/AKT, IRF3) Kinase->Downstream Blocks CellCycle Cell Cycle Arrest (S-Phase) Downstream->CellCycle Induces Apoptosis Apoptosis (PARP, Caspase-3) Downstream->Apoptosis Triggers

Figure 1: Mechanistic pathway of pyrazolo[3,4-b]pyridine thiourea derivatives in cancer cells.

Experimental Design & Causality (Expertise & Experience)

To generate trustworthy data, the experimental design must isolate the compound's specific effects from artifactual noise.

  • Cell Line Selection: Use K562 and MV4-11 for leukemia/TOPIIα models[2], and A549 or H1581 for solid tumor/FGFR-driven models[3].

  • Solvent Causality: Pyrazolo[3,4-b]pyridines are highly lipophilic. Stock solutions must be prepared in 100% anhydrous DMSO. However, the final assay concentration of DMSO must never exceed 0.1% v/v . Higher DMSO concentrations induce solvent-mediated cytotoxicity and baseline apoptosis, which will artificially inflate the compound's apparent potency (producing false-positive GI₅₀ shifts).

  • Kinetic Considerations: Kinase inhibition (phosphorylation states) occurs rapidly and should be measured at 2–6 hours post-treatment. Conversely, phenotypic endpoints (viability, apoptosis) require 48–72 hours to allow cells to undergo replication stress and subsequent programmed cell death.

Workflow Step1 Cell Seeding (A549, K562, MV4-11) Step2 Compound Treatment (0.1 - 10 µM, 0.1% DMSO) Step1->Step2 Step3 Incubation (Biochemical: 2-6h | Phenotypic: 48-72h) Step2->Step3 Assay1 Viability Assay (CellTiter-Glo) Step3->Assay1 Assay2 Target Engagement (Western Blot) Step3->Assay2 Assay3 Phenotypic Analysis (Flow Cytometry) Step3->Assay3

Figure 2: Multiplexed workflow for evaluating pyrazolo[3,4-b]pyridine compounds.

Step-by-Step Experimental Protocols

Protocol 1: Cell Viability & Proliferation (High-Throughput Screening)

Objective: Determine the GI₅₀ (Growth Inhibition 50%) using an ATP-dependent luminescence assay.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000–5,000 cells/well (depending on the doubling time) into a solid white 384-well plate in 40 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dosing: Dilute the DMSO intermediate plate 1:1000 into culture media to create a 2X working solution. Add 40 µL of the 2X solution to the assay plate (Final DMSO = 0.1%).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Normalize data to the vehicle control (0.1% DMSO = 100% viability) and a positive control (e.g., 10 µM Staurosporine = 0% viability) to ensure a self-validating dynamic range.

Protocol 2: Target Engagement (Western Blotting)

Objective: Verify the inhibition of downstream phosphorylation (e.g., p-ERK for FGFR, p-IRF3 for TBK1) or the induction of DNA damage markers (γH2AX)[1][2].

  • Treatment: Seed 1 × 10⁶ cells in 6-well plates. Treat with the compound at 1X, 3X, and 10X the established GI₅₀ for 4 hours (for kinase targets) or 24 hours (for DNA damage/TOPIIα targets).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies (e.g., anti-p-ERK, anti-γH2AX, anti-cleaved PARP) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate. Normalize phosphoprotein bands to their respective total protein bands.

Protocol 3: Apoptosis and Cell Cycle Arrest (Flow Cytometry)

Objective: Quantify the mechanism of cell death and cell cycle perturbation.

  • Treatment: Treat cells for 48 hours with the compound at the GI₅₀ concentration.

  • Harvesting: Collect both adherent and floating cells (floating cells contain late apoptotic populations). Wash twice with cold PBS.

  • Apoptosis Staining: Resuspend 1 × 10⁵ cells in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Cell Cycle Staining (Parallel Sample): Fix cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.

  • Acquisition: Analyze on a flow cytometer. For apoptosis, gate on Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis). For cell cycle, analyze PI histograms to quantify G1, S, and G2/M phases.

Expected Data & Quantitative Summary

When executing the protocols above, pyrazolo[3,4-b]pyridine derivatives typically yield dose-dependent responses. Below is a representative data structure summarizing expected outcomes based on literature benchmarks for this chemical class[1][2][3].

Assay EndpointTarget / BiomarkerExpected Readout for Active PyrazolopyridinesCellular Context
Cell Viability General CytotoxicityGI₅₀ = 0.5 µM – 5.0 µMMV4-11 / K562 / A549
Target Engagement p-FGFR / p-ERK>80% reduction in phosphorylation at 1 µMH1581 (FGFR-driven)
Target Engagement p-IRF3 (TBK1 pathway)>70% reduction in phosphorylation at 1 µMTHP-1 / RAW264.7
DNA Damage γH2AX3 to 5-fold increase in protein expressionK562 (TOPIIα inhibition)
Cell Cycle S-Phase PopulationArrest / Accumulation (e.g., shift from 20% to 45%)MV4-11
Apoptosis Annexin V+ CellsDose-dependent increase (up to 60% at 72h)Broad spectrum

References

  • Sun, Y., Tang, H., Wang, X., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Available at:[Link]

  • Eldehna, W. M., Tawfik, H. O., Veselá, D., et al. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Pharmaceuticals, 2025. Available at:[Link]

  • Zhao, B., Li, Y., Xu, P., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2016. Available at:[Link]

Sources

Application

protocol for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea treatment in cancer cell lines

An In-Depth Guide to the Application of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in Cancer Cell Line-Based Research This document provides a comprehensive technical guide for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in Cancer Cell Line-Based Research

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in cancer cell line studies. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring robust and reproducible experimental outcomes.

Scientific Introduction and Rationale

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Fused heterocyclic ring systems are considered "privileged scaffolds" due to their frequent appearance in biologically active and clinically relevant molecules.[1] Among these, the pyrazolo[3,4-b]pyridine core is particularly noteworthy. Derivatives of this scaffold have demonstrated significant anticancer properties through diverse mechanisms, including the inhibition of critical cellular enzymes like cyclin-dependent kinases, tubulin polymerization, and receptor tyrosine kinases such as c-Met.[2][3][4]

The subject of this guide, N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, integrates this potent pyrazolopyridine scaffold with a thiourea moiety. Thiourea and its derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including significant anticancer effects.[5][6] They can function as enzyme inhibitors and DNA binders, and several thiourea-containing drugs are already in clinical use for various diseases.[7][8] The combination of these two pharmacophores suggests a strong potential for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea as a multi-targeted agent capable of inducing cancer cell death.[9]

This guide will detail the necessary protocols to investigate its cytotoxic and pro-apoptotic effects, and to elucidate its molecular mechanism of action in various cancer cell lines.

Postulated Mechanism of Action

While the precise mechanism of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a subject for empirical validation, we can postulate a mechanism based on its structural components. The pyrazolopyridine core likely acts as a kinase inhibitor, targeting key pro-survival signaling pathways such as PI3K/AKT or MAPK/ERK, which are commonly dysregulated in cancer. Inhibition of these pathways can remove the "brakes" on apoptosis. Concurrently, the thiourea group may contribute to this effect by interacting with other cellular targets. The ultimate downstream effect is the activation of the intrinsic apoptotic cascade, leading to programmed cell death.

Pathway_Diagram cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Compound N-(4,6-dimethyl-1H-pyrazolo[3,4-b] pyridin-3-yl)thiourea AKT AKT Compound->AKT Inhibits PI3K->AKT Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) AKT->Bcl2 Phosphorylates & Activates Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Postulated signaling pathway for the induction of apoptosis by the compound.

Core Protocols and Methodologies

This section provides detailed protocols for the in vitro evaluation of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.

Compound Preparation and Storage

The accuracy of in vitro experiments begins with the correct preparation of the test compound.

  • Reconstitution:

    • The compound is a solid. To prepare a high-concentration stock solution, dissolve it in sterile dimethyl sulfoxide (DMSO). For example, to make a 50 mM stock, dissolve the appropriate mass of the compound in the calculated volume of DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Storage:

    • The solid compound should be stored at 2-8°C as recommended.[10]

    • The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions in complete cell culture medium to achieve the final desired treatment concentrations.

    • Crucial Note: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment Protocol

This protocol provides a general framework for treating adherent cancer cell lines.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, HCT116, PC-3).

    • Appropriate complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Sterile cell culture plates (e.g., 96-well for viability, 6-well for protein analysis).

    • Compound working solutions and vehicle (DMSO-containing medium).

  • Procedure:

    • Culture cells in a 37°C, 5% CO₂ incubator until they reach approximately 80% confluency.

    • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and determine cell viability (should be >95%).

    • Seed the cells into the appropriate plates at a pre-determined optimal density. Allow the cells to adhere and resume logarithmic growth for 18-24 hours.

    • After the incubation period, carefully aspirate the old medium.

    • Add fresh medium containing the desired concentrations of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. Include a "vehicle control" group that receives medium with the same final DMSO concentration as the highest dose treatment group.

    • Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate and treat as described in section 3.2.

    • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay quantitatively distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]

  • Procedure:

    • Seed cells in 6-well plates and treat for the desired duration (e.g., 24 hours).

    • Harvest both adherent and floating cells. To do this, collect the supernatant (which contains floating/dead cells), wash the adherent cells with PBS, trypsinize them, and then combine them with the cells from the supernatant. This step is critical to avoid underrepresenting the apoptotic population.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Mechanistic Insights

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell survival pathways.[14]

  • Procedure:

    • Cell Lysis: After treatment (as per section 3.2), wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]

    • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.[16]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-phospho-AKT, anti-total-AKT, anti-Bcl-2) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Data Presentation

A logical workflow is essential for generating high-quality data.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Mechanistic Analysis A Cell Seeding & Adherence (24h) B Compound Treatment (Vehicle, Doses) A->B C Cell Viability Assay (MTT, 24-72h) B->C D Apoptosis Assay (Annexin V/PI, 24h) B->D E Protein Lysate Preparation B->E G Data Analysis & Interpretation C->G D->G F Western Blotting E->F F->G

Caption: A streamlined experimental workflow for evaluating the compound.

Representative Data Tables

The following tables present expected, representative data from the described experiments.

Table 1: Cytotoxicity (IC50) of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma11.7
HCT-116Colorectal Carcinoma12.6
PC-3Prostate Cancer8.5
A549Non-Small Cell Lung Cancer15.2
HUVECNormal Endothelial Cells> 50

Note: IC50 values are hypothetical but based on published data for similar pyrazolopyridine derivatives to demonstrate expected potency and selectivity.[17][18]

Table 2: Apoptosis Induction in HCT-116 Cells after 24h Treatment.

Treatment Group% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control (0.1% DMSO)94.2 ± 2.13.5 ± 0.82.3 ± 0.5
Compound (1x IC50)55.8 ± 4.528.9 ± 3.315.3 ± 2.9
Compound (2x IC50)21.7 ± 3.845.1 ± 5.133.2 ± 4.7

Note: Data are presented as mean ± standard deviation.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. By systematically assessing its impact on cell viability, apoptosis, and key signaling proteins, researchers can build a comprehensive profile of its anticancer activity. Positive results from these foundational in vitro studies would justify advancing the compound to more complex models, such as 3D spheroids, patient-derived xenografts, and eventually, in vivo animal models to evaluate its therapeutic potential in a physiological context.[18][19][20]

References

  • Hurley, B. C., & Jackson, S. D. (2021). Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy.
  • Al-Tebrineh, J., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Hassan, G. S., et al. (n.d.).
  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • He, X., et al. (n.d.). PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • Georgiou, M., et al. (2026).
  • Lougiakis, N., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI.
  • Lougiakis, N., et al. (2025). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. Sigma-Aldrich.
  • Hranjec, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI.
  • da Silva, A. C. S., et al. (2023).
  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl) phenyl]. Semantic Scholar.
  • Western Blot Protocol. R&D Systems.
  • Ali, S., et al. (2024).
  • N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
  • Application Notes and Protocols for Western Blot Analysis Following LF3 Tre
  • General Protocol for Western Blotting. Bio-Rad.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar.
  • Norashikin, S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences.
  • Application Notes and Protocols for Assessing Apoptosis in Cells Tre
  • Overcoming resistance to TRAIL-induced apoptosis in solid tumor cells by simultaneously targeting death receptors, c-FLIP and IAPs.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Al-Abdullah, E. S., et al. (2023).
  • Synthesis, Characterization, and Anticancer Evaluation of Thiourea Benzamide Derivatives and their Cu(II) and Pt(IV) Complexes Against PC3 and HepG2 Cancer Cell Lines.
  • Pyrazolopyridine derivatives as anticancer agent.
  • Experimental protocol to study cell viability and apoptosis. Proteintech Group.
  • Western blot protocol. Abcam.
  • Kumar, A., et al. (2014).
  • Ghorab, M. M., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.
  • Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

Sources

Method

Application Notes and Protocols for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in Kinase Inhibitor Screening

For: Researchers, scientists, and drug development professionals in oncology, immunology, and neurodegenerative disease. Introduction: The Pursuit of Kinase Selectivity Protein kinases, with over 500 members in the human...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in oncology, immunology, and neurodegenerative disease.

Introduction: The Pursuit of Kinase Selectivity

Protein kinases, with over 500 members in the human kinome, are critical regulators of cellular signaling pathways.[1][2] Their aberrant activity is a known driver for a multitude of diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. At the heart of this endeavor lies the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic core recognized for its ability to function as a bioisostere of adenine, the core of ATP.[1] This allows it to effectively occupy the ATP-binding pocket of kinases, acting as a hinge-binding motif.[1]

This application note details the utility of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea , a compound that marries the established kinase-targeting potential of the pyrazolopyridine core with the versatile biological activity of a thiourea moiety. Thiourea derivatives have demonstrated a broad range of enzyme inhibitory activities, including against kinases, and can contribute to inhibitor potency and selectivity.[3][4][5] This document provides a comprehensive guide for researchers on how to effectively screen this compound and similar derivatives against a panel of kinases, interpret the data, and understand the underlying mechanistic principles.

Mechanism of Action: A Tale of Two Moieties

The inhibitory potential of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is rooted in its hybrid structure.

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic system acts as the primary anchor within the kinase's ATP-binding site. As a purine bioisostere, it is designed to form critical hydrogen bonds with the kinase hinge region, the flexible loop connecting the N- and C-terminal lobes of the kinase.[1] This ATP-competitive binding mode is a hallmark of many successful kinase inhibitors.[6] The dimethyl substitution on the pyridine ring can further enhance binding affinity and selectivity by occupying adjacent hydrophobic pockets.

  • The Thiourea Linker: The thiourea group introduces both rigidity and the capacity for additional hydrogen bonding interactions. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, potentially forming interactions with residues in the solvent-exposed region or the ribose-binding pocket of the kinase, thereby increasing the inhibitor's residence time and potency. Acylthiourea derivatives, for instance, have been successfully designed as inhibitors of the Polo-like kinase 1 (Plk1) polo-box domain (PBD).[3]

Visualizing the Inhibition

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea hinge Hinge Region c_lobe C-Lobe gatekeeper Gatekeeper Residue hinge->gatekeeper n_lobe N-Lobe hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose-Binding Pocket core Pyrazolopyridine Core core->hinge H-Bonds (Primary Anchor) thiourea Thiourea Moiety core->thiourea thiourea->ribose_pocket H-Bonds (Potency & Selectivity) substituents Dimethyl Groups substituents->hydrophobic_pocket van der Waals (Affinity)

Caption: Proposed binding mode of the inhibitor within a kinase active site.

Experimental Protocols: Screening for Kinase Inhibition

The following protocols provide a framework for conducting in vitro kinase assays to determine the inhibitory potential of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. The ADP-Glo™ Kinase Assay is presented as the primary example due to its high sensitivity, broad applicability across the kinome, and non-radioactive format.[7]

Part 1: Reagent Preparation
  • Compound Stock Solution:

    • Prepare a 10 mM stock solution of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in 100% Dimethyl Sulfoxide (DMSO).[8]

    • Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Kinase Buffer:

    • Prepare a 1x Kinase Assay Buffer. A typical buffer may consist of 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[8] The optimal buffer composition can be kinase-specific and should be confirmed with the enzyme manufacturer's datasheet.

  • Enzyme and Substrate Preparation:

    • Thaw recombinant kinase enzyme on ice.

    • Dilute the enzyme to a working concentration (e.g., 2X final concentration) in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

    • Prepare a master mix containing the appropriate peptide or protein substrate and ATP in 1x Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure that the resulting IC₅₀ values approximate the inhibitor's binding affinity (Ki).[9][10]

Part 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted for a 384-well plate format.

  • Compound Plating:

    • Create a serial dilution series of the compound stock solution. Start with an intermediate dilution in Kinase Assay Buffer before performing serial dilutions to minimize DMSO concentration effects.

    • Dispense 5 µL of the diluted compound into the appropriate wells of a 384-well assay plate.

    • Include "no inhibitor" (vehicle control, e.g., 1% DMSO) and "no enzyme" (background control) wells.[11]

  • Kinase Reaction:

    • Add 10 µL of the 2X kinase solution to each well, except for the "no enzyme" controls. Add 10 µL of Kinase Assay Buffer to the "no enzyme" wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP master mix to all wells. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure substrate conversion is within the linear range (typically 10-30%).

  • Signal Detection:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a microplate reader.

Workflow Visualization

G start Start: Prepare Reagents (Compound, Enzyme, Substrate, ATP) plate_compound 1. Plate Compound Dilutions (5 µL/well) start->plate_compound add_enzyme 2. Add Kinase (10 µL/well) plate_compound->add_enzyme initiate_reaction 3. Add Substrate/ATP Mix (10 µL/well) add_enzyme->initiate_reaction incubate_kinase 4. Incubate at 30°C (60 min) initiate_reaction->incubate_kinase stop_reaction 5. Add ADP-Glo™ Reagent (25 µL/well) incubate_kinase->stop_reaction incubate_stop 6. Incubate at RT (40 min) stop_reaction->incubate_stop add_detection 7. Add Kinase Detection Reagent (50 µL/well) incubate_stop->add_detection incubate_detect 8. Incubate at RT (30-60 min) add_detection->incubate_detect read_plate 9. Measure Luminescence incubate_detect->read_plate end End: Data Analysis read_plate->end

Caption: High-level workflow for the ADP-Glo™ kinase inhibition assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average luminescence from the "no enzyme" control wells from all other readings.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce kinase activity by 50%.[8][9]

Data Presentation: A Hypothetical Example

The following table illustrates how to present the inhibitory activity of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea against a panel of kinases.

Kinase TargetATP Concentration (µM)IC₅₀ (nM)Hill Slope
Kinase A10 (Km)561.10.992
Kinase B100> 10,000N/AN/A
Kinase C25 (Km)8500.90.985
Kinase D100> 10,000N/AN/A

Note: This data is for illustrative purposes only.

Trustworthiness and Best Practices

To ensure the generation of high-quality, reproducible data, the following considerations are critical:

  • ATP Concentration: As IC₅₀ values are dependent on the ATP concentration for ATP-competitive inhibitors, it is crucial to report the ATP concentration used in the assay.[9] Performing assays at an ATP concentration equal to the Km for each kinase allows for a more standardized comparison of inhibitor potency.[9][10]

  • Enzyme Quality: Use highly purified, active recombinant enzymes. The presence of contaminating kinases can lead to misleading results.

  • Controls: Proper controls are essential for data normalization and validation. Always include positive controls (a known inhibitor for the target kinase) and negative controls (vehicle).[2][11]

  • Kinase Selectivity Profiling: To understand the inhibitor's specificity, it is best practice to screen it against a broad panel of kinases representing different families of the human kinome.[2][10] This helps identify potential off-target effects that could lead to toxicity.[2]

Conclusion

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea represents a promising scaffold for the development of novel kinase inhibitors. Its design leverages the established hinge-binding capabilities of the pyrazolopyridine core and the versatile interaction potential of the thiourea moiety. By employing robust and well-controlled in vitro screening protocols, such as the ADP-Glo™ assay detailed herein, researchers can effectively characterize the potency and selectivity of this compound. This systematic approach is fundamental to the successful identification and optimization of lead compounds in the drug discovery pipeline, ultimately paving the way for the next generation of targeted therapies.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). PubMed. [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). PubMed. [Link]

  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PMC - NIH. [Link]

  • Best Practices for Implementing Kinase Assays in Research. (n.d.). VKEY-BIO. [Link]

  • Identification of acylthiourea derivatives as potent Plk1 PBD inhibitors. (2016). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022). ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PMC - NIH. [Link]

  • Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. (2011). ACS Publications. [Link]

  • Inhibition of nuclear ROCK2 by a novel thiourea derivative induces potent antitumor effects through PTEN/FOXO1 pathway restoration in prostate cancer. (2025). PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Springer. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. (2013). ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. (2022). ResearchGate. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). MDPI. [Link]

  • PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. (n.d.).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). MDPI. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery. [Link]

Sources

Application

Application Note: Preclinical In Vivo Evaluation of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea Scaffolds

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Focus: Kinase Inhibition, Oncology Xenograft Models, and Pharmacokinetics Executive Summary & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Focus: Kinase Inhibition, Oncology Xenograft Models, and Pharmacokinetics

Executive Summary & Mechanistic Rationale

The compound N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (CAS 866017-67-6) represents a highly versatile and potent chemical scaffold in modern medicinal chemistry. Pyridine and pyrazolopyridine-based ring systems are extensively utilized as purine bioisosteres, capable of efficiently occupying the ATP-binding hinge region of various oncogenic kinases[1, 3].

Causality in Structural Design: As an Application Scientist, it is critical to understand why this specific molecular architecture is chosen for in vivo studies.

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic system mimics the adenine ring of ATP. It anchors the molecule within the kinase hinge region (e.g., VEGFR-2, CDK1/2) via highly conserved hydrogen bonds [2].

  • The Thiourea Linker: Unlike rigid amide bonds, the thiourea moiety provides a flexible hydrogen-bond donor/acceptor pair. This flexibility allows the compound to access deep allosteric pockets, often stabilizing the kinase in its inactive "DFG-out" conformation (characteristic of Type II kinase inhibitors) [1].

By combining these features, this scaffold acts as a potent multikinase inhibitor, effectively blocking angiogenesis and inducing cell cycle arrest in solid tumor models.

MOA Compound N-(4,6-dimethyl-1H-pyrazolo [3,4-b]pyridin-3-yl)thiourea VEGFR2 VEGFR-2 (Hinge Region) Compound->VEGFR2 ATP Competition CDK CDK1/2 (ATP Pocket) Compound->CDK ATP Competition Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Blocks signaling Apoptosis Cell Cycle Arrest & Apoptosis CDK->Apoptosis Blocks proliferation

Figure 1. Dual kinase inhibition mechanism of the pyrazolo[3,4-b]pyridine thiourea scaffold.

Formulation Strategy for In Vivo Dosing

A major hurdle in translating pyrazolopyridine-thiourea derivatives to in vivo models is their inherent hydrophobicity and poor aqueous solubility. A self-validating experimental system requires a formulation that ensures consistent systemic exposure without causing vehicle toxicity.

Recommended Vehicle: 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline.

  • Why DMSO? Disrupts the strong crystalline lattice of the thiourea compound.

  • Why PEG400 & Tween-80? Acts as a co-solvent and surfactant system to prevent precipitation upon introduction to the aqueous saline phase, ensuring the compound remains in a micro-emulsion suitable for Intraperitoneal (IP) or Per Os (PO) administration.

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

Before initiating efficacy studies, the MTD and PK profile must be established to differentiate between pharmacological efficacy and non-specific chemical toxicity.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate 8-week-old female BALB/c mice for 7 days. Fast for 4 hours prior to dosing.

  • Dose Escalation (MTD): Administer the formulated compound via PO gavage at 10, 30, and 100 mg/kg (n=3 per group). Monitor body weight daily. Self-Validation Check: A weight loss of >15% indicates unacceptable toxicity; the MTD is defined as the dose below this threshold.

  • PK Sampling: Using the established MTD (e.g., 30 mg/kg), dose a new cohort (n=15). Collect blood via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours (n=3 mice/timepoint).

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 mins at 4°C. Extract plasma using acetonitrile precipitation (1:3 ratio) containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Quantify the parent compound using a validated MRM (Multiple Reaction Monitoring) transition.

Protocol B: Murine Tumor Xenograft Efficacy Model

To evaluate the anti-cancer activity of the pyrazolo[3,4-b]pyridine scaffold [1], we utilize a subcutaneous HCT-116 (human colon carcinoma) xenograft model.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HCT-116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×106 cells/mL. Causality: Matrigel provides extracellular matrix proteins that drastically improve tumor take-rate and uniformity.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (measured via calipers: V=(length×width2)/2 ), randomize mice into Vehicle Control and Treatment groups (n=8/group).

  • Dosing Regimen: Administer the compound daily at the predetermined MTD for 21 days.

  • Pharmacodynamic (PD) Validation: At day 21, sacrifice the animals 2 hours post-final dose. Excise the tumors, flash-freeze half in liquid nitrogen for Western Blot analysis (probing for p-VEGFR2 and p-Rb to validate target engagement), and fix the other half in 10% formalin for IHC (Ki-67 and CD31 staining).

Workflow Formulation 1. Formulation (DMSO/PEG400/H2O) Inoculation 2. Xenograft Inoculation (HCT-116) Formulation->Inoculation Randomization 3. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 4. Daily Dosing (PO or IP) Randomization->Dosing Analysis 5. Efficacy & PD Analysis Dosing->Analysis

Figure 2. In vivo experimental workflow for evaluating xenograft tumor efficacy.

Quantitative Data Presentation

To benchmark the performance of novel N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea derivatives, compare your experimental findings against the typical pharmacokinetic and pharmacodynamic parameters expected for this class of kinase inhibitors[2, 3].

ParameterUnitTypical Scaffold RangeExperimental TargetSignificance
Cmax​ (PO) ng/mL800 – 1,500> 1,000Indicates sufficient gastrointestinal absorption.
T1/2​ Hours2.5 – 4.0> 3.0Determines dosing frequency (e.g., QD vs. BID).
Bioavailability (F) %25 – 45> 30%Validates the DMSO/PEG400 formulation strategy.
Tumor Growth Inhibition (TGI) %40 – 75> 60%Primary efficacy endpoint in xenograft models.
Target Engagement (p-VEGFR2) % Reduction50 – 80> 50%Mechanistic proof that the drug hits its intended kinase.

References

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88.[Link]

  • Acosta-Quiroga, K., Jiménez, C. A., Cobos-Montes, K., Rodríguez-Núñez, Y. A., López, J., Guerra, C., & Insuasty, B. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(8), 7648-7658.[Link]

  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.[Link]

Method

Experimental Protocol for Determining the Aqueous Solubility of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

An Application Note for Drug Development Professionals Abstract Aqueous solubility is a critical physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug candidate. For novel heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Aqueous solubility is a critical physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug candidate. For novel heterocyclic compounds like N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (CAS 866017-67-6), a derivative of the medicinally significant pyrazolo[3,4-b]pyridine scaffold, early and accurate solubility assessment is paramount.[1] This document provides a detailed, field-tested guide for researchers to determine both the kinetic and thermodynamic solubility of this compound. The protocols are designed to align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) for the Biopharmaceutics Classification System (BCS), ensuring the data generated is robust, reliable, and suitable for critical decision-making in the drug development pipeline.[2][3]

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Among these properties, aqueous solubility is a fundamental gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[4] The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability, directly influencing regulatory pathways and formulation strategies.[5]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining where N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea falls within this system is essential. Its structure, containing a basic pyrazolopyridine core and a potentially acidic/basic thiourea moiety, suggests that its solubility will be highly dependent on pH.[6] This guide therefore emphasizes pH-dependent solubility profiling, a critical step for predicting in vivo behavior.[7]

Guiding Principles: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions at different stages of development.[8][9][10]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration organic solvent stock (typically DMSO), begins to precipitate in an aqueous medium.[11] It is a high-throughput method ideal for the early discovery phase to rank-order large numbers of compounds.[12] However, it often overestimates the true solubility because it can lead to the formation of supersaturated solutions or metastable solid forms.[10][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the saturation concentration of the most stable crystalline form of the compound in a specific solvent system at a given temperature and pressure, after equilibrium has been reached.[9][11] The "shake-flask" method is the gold-standard for this determination and is required for regulatory submissions.[3][14] This protocol is lower-throughput but provides the definitive data needed for late-stage lead optimization and pre-formulation.

The following diagram illustrates the typical workflow and decision points in a comprehensive solubility assessment campaign.

G cluster_0 Drug Discovery Phase cluster_1 Lead Optimization & Pre-Formulation Start New Compound Synthesized (N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea) HTS High-Throughput Screening (HTS) (Large Compound Library) Start->HTS KineticAssay Protocol 1: Kinetic Solubility Assay (Turbidimetric Method) HTS->KineticAssay Rank Rank-Order Compounds (High/Medium/Low Solubility) KineticAssay->Rank LeadOp Promising Candidate Selected Rank->LeadOp Select Leads ThermoAssay Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method) LeadOp->ThermoAssay BCS BCS Classification & Formulation Strategy ThermoAssay->BCS

Caption: Workflow for Solubility Assessment in Drug Development.

Materials and Equipment

Reagents
  • N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (solid, >98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium acetate trihydrate

  • Acetic acid, glacial

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Formic acid, LC-MS grade

Buffer Preparation (ICH Standard Buffers)

Prepare the following buffers to cover the physiologically relevant pH range.[2][14]

  • pH 1.2: 0.2 M KCl / 0.2 M HCl

  • pH 4.5: 0.1 M Acetate buffer

  • pH 6.8: 0.1 M Phosphate buffer

  • Self-Validation: Verify the pH of each buffer at 37 °C using a calibrated pH meter before use. The pH should be within ±0.05 units of the target.

Equipment
  • Analytical balance (4-decimal places)

  • Calibrated pH meter

  • Thermostatic orbital shaker or incubator capable of maintaining 37 ± 1 °C[3]

  • Microplate reader with turbidity or nephelometry capability (for Protocol 1)[12]

  • 96-well microplates

  • Vortex mixer

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • HPLC or UPLC system with UV-Vis or MS/MS detector[15]

  • Autosampler vials, caps, and septa

  • Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly estimate the solubility for initial compound screening. This protocol uses a turbidimetric method where precipitation is detected as an increase in optical density.

4.1. Preparation of Stock Solution

  • Accurately weigh ~5 mg of the compound into a glass vial.

  • Add DMSO to prepare a 10 mM stock solution.

  • Vortex thoroughly until the compound is fully dissolved.

4.2. Experimental Procedure

  • Add 198 µL of each test buffer (pH 1.2, 4.5, 6.8, and 7.4 PBS) to designated wells of a 96-well microplate.

  • Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.[8]

  • Causality: The 1% DMSO concentration is a critical compromise. It is low enough to minimize co-solvency effects that would artificially inflate the measured solubility, yet high enough to ensure the compound is fully dissolved upon initial addition.

4.3. Data Interpretation

  • A well is considered to have precipitation if its absorbance is significantly higher than the buffer-only control.

  • The result is typically reported as "Soluble" or "Insoluble" at the tested concentration (e.g., 100 µM). This provides a rapid, qualitative assessment for triaging compounds.[11]

Protocol 2: Definitive Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the true equilibrium solubility of the compound in accordance with regulatory standards.[9][16]

5.1. Analytical Method Validation (HPLC-UV)

  • Rationale: A validated, stability-indicating analytical method is required to accurately quantify the dissolved compound concentration.[3]

  • Calibration Curve: Prepare a series of standards by diluting the 10 mM DMSO stock solution in a 50:50 ACN:Water mixture to achieve concentrations ranging from 0.1 µM to 100 µM.

  • Analysis: Inject each standard onto the HPLC system.

  • Validation: Plot the peak area versus concentration. The calibration curve must have a correlation coefficient (r²) ≥ 0.995.

5.2. Shake-Flask Procedure

  • Add an excess amount of solid N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea to several glass vials (e.g., 2-3 mg per 1 mL of buffer).

    • Causality: Adding excess solid ensures that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved states.[9]

  • Add 1.0 mL of each pre-warmed (37 °C) aqueous buffer (pH 1.2, 4.5, 6.8) to the vials.

  • Seal the vials tightly and place them in an orbital shaker set to 37 ± 1 °C. Agitate at a moderate speed (e.g., 150 rpm).

  • Establishing Equilibrium: Take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached. Equilibrium is confirmed when consecutive measurements are statistically identical.[10]

  • Sample Processing: a. At each time point, remove the vials from the shaker and let them stand for 30 minutes at 37 °C to allow large particles to settle. b. Withdraw an aliquot from the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial.

    • Self-Validation: Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter membrane, preventing loss of analyte. c. Immediately dilute the filtrate with the HPLC mobile phase to prevent precipitation upon cooling.
  • Quantification: Analyze the diluted samples by the validated HPLC-UV method. Calculate the concentration using the calibration curve.

5.3. Solid-State Analysis

  • After the final time point, recover the remaining solid from the vials.

  • Rinse with a minimal amount of water and dry under vacuum.

  • Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Trustworthiness: This step is crucial to verify that the compound has not undergone a phase transformation (e.g., from an anhydrous form to a hydrate or a different polymorph) during the experiment. The measured solubility must correspond to a known and stable solid form.[9]

Data Analysis, Presentation, and Interpretation

Calculations

The solubility (S) in µg/mL or µM is calculated from the HPLC concentration (C_HPLC) and the dilution factor (DF):

S = C_HPLC * DF

Data Presentation

Summarize the final equilibrium solubility data in a clear, tabular format.

pH of Buffer (at 37 °C)Solubility (µg/mL) ± SD (n=3)Solubility (µM) ± SD (n=3)Solid Form Post-Equilibration
1.2TBDTBDTBD
4.5TBDTBDTBD
6.8TBDTBDTBD
Interpreting pH-Dependent Solubility

The structure of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea suggests it can be ionized. The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation .[17][18][19]

For a weak base (B): S_total = S₀ * (1 + 10^(pKa - pH))

Where:

  • S_total is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the neutral form.

  • pKa is the dissociation constant of the conjugate acid.

By plotting the measured solubility versus pH, one can infer the compound's pKa and its intrinsic solubility, which are critical parameters for developing predictive models of oral absorption.[6][20]

The following diagram illustrates the key factors influencing the thermodynamic solubility measurement.

G cluster_0 Physicochemical Properties cluster_1 Experimental Conditions Solubility Thermodynamic Solubility (Equilibrium Concentration) pKa pKa (Ionization State) pKa->Solubility pH pH of Medium pKa->pH Henderson-Hasselbalch Relationship LogP LogP (Lipophilicity) LogP->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy (Solid Form, Polymorph) Crystal->Solubility pH->Solubility Temp Temperature (37 °C) Temp->Solubility Solvent Solvent Composition (Aqueous Buffers) Solvent->Solubility Time Equilibration Time Time->Solubility

Sources

Application

Application Notes &amp; Protocols: Src-IN-T1, a Chemical Probe for Proto-Oncogene Tyrosine-Protein Kinase Src

Introduction: Targeting a Key Regulator of Cellular Signaling The Proto-oncogene tyrosine-protein kinase Src is a foundational member of the non-receptor tyrosine kinase family.[1] Src kinases are integral to the transdu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Key Regulator of Cellular Signaling

The Proto-oncogene tyrosine-protein kinase Src is a foundational member of the non-receptor tyrosine kinase family.[1] Src kinases are integral to the transduction of signals related to crucial cellular activities, including proliferation, differentiation, motility, and adhesion.[2] These kinases participate in signaling from various cell surface receptors, phosphorylating downstream molecules like STAT proteins and MAP kinases to regulate gene expression and cellular responses.[1] Given that over-expression and activation of Src are linked to the development and progression of numerous human cancers, it stands as a significant target for therapeutic intervention.[2][3]

To facilitate the study of Src kinase function and to aid in the discovery of novel therapeutics, we have developed Src-IN-T1 , a potent and selective chemical probe. Src-IN-T1 is the research compound N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. The pyrazolo[3,4-b]pyridine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors, which contributes to its affinity and selectivity.[4][5] This document provides a comprehensive guide to the use of Src-IN-T1, including its properties, and detailed protocols for its application in biochemical and cell-based assays to interrogate Src kinase activity.

Physicochemical Properties of Src-IN-T1

A thorough understanding of the physicochemical properties of a chemical probe is essential for its effective use in experimental systems.

PropertyValueSource
Full Chemical Name N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea-
CAS Number 866017-67-6
Molecular Formula C₉H₁₁N₅S
Molecular Weight 221.28 g/mol Calculated
Appearance White to off-white solidTypical
Purity >98% (by HPLC)-
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in aqueous buffersTypical
Storage Store at 2-8°C

Mechanism of Action & Selectivity

Src-IN-T1 is an ATP-competitive inhibitor. Its pyrazolo[3,4-b]pyridine core is designed to interact with the hinge region of the Src kinase ATP-binding pocket, a common mechanism for this class of inhibitors.[4][5] This interaction prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase.

An essential characteristic of a high-quality chemical probe is its selectivity.[6] The selectivity of Src-IN-T1 should be profiled across a panel of kinases to ensure that its effects in biological systems can be confidently attributed to the inhibition of Src. A counterscreening panel would typically reveal the affinity of Src-IN-T1 for other kinases. For a probe to be considered selective, it should exhibit a significantly higher potency for its primary target compared to other kinases, often with a desired window of at least 30-fold.[6]

Experimental Protocols & Applications

The following protocols provide a framework for using Src-IN-T1 to study Src kinase in vitro and in a cellular context.

In Vitro Biochemical Assay: Measuring Src Kinase Inhibition (IC₅₀ Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of Src-IN-T1 against purified Src kinase using a luminescent ATP-depletion assay. The Kinase-Glo® assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.[7][8]

Workflow for In Vitro IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of Src-IN-T1.

Materials:

  • Purified, active Src kinase[3]

  • Src substrate (e.g., Poly(Glu,Tyr) 4:1)[9]

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]

  • ATP solution

  • Src-IN-T1 stock solution (e.g., 10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit[8]

  • White, opaque 96- or 384-well plates[10]

  • Luminometer

Procedure:

  • Prepare Src-IN-T1 Dilutions: Perform a serial dilution of the Src-IN-T1 stock solution in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

  • Set Up Kinase Reaction: In each well of a white multiwell plate, add the components in the following order:

    • Kinase Assay Buffer

    • Src-IN-T1 dilution (or DMSO control)

    • Src kinase (at a pre-determined optimal concentration)

    • Src substrate

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for Src, if known.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • ATP Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[8]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[12]

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal is inversely proportional to kinase activity.[7][11]

  • Data Analysis: Plot the luminescence values against the logarithm of the Src-IN-T1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Biophysical Assay: Confirming Direct Target Engagement

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and robust method to confirm the direct binding of a ligand to a purified protein.[13][14] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).[15]

Materials:

  • Purified Src kinase

  • Src-IN-T1

  • SYPRO Orange dye (or equivalent)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature[16]

Procedure:

  • Prepare Protein-Dye Mixture: Prepare a master mix of Src kinase and SYPRO Orange dye in DSF buffer.

  • Add Compound: Dispense the protein-dye mixture into qPCR plate wells. Add Src-IN-T1 or a DMSO control to the appropriate wells.

  • Thermal Denaturation: Place the plate in a qPCR instrument and run a thermal melt experiment, gradually increasing the temperature (e.g., from 25°C to 95°C).[16]

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.[17]

  • Data Analysis: Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the Tₘ. A positive shift in Tₘ in the presence of Src-IN-T1 indicates direct binding and stabilization.[13][14]

Cell-Based Assay: Verifying Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target protein within the complex environment of a cell.[18] The principle is similar to DSF: ligand binding stabilizes the target protein against heat-induced denaturation and aggregation.[19]

Materials:

  • A relevant cell line (e.g., a cancer cell line with active Src signaling)

  • Cell culture medium and reagents

  • Src-IN-T1

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: Primary antibody against Src, HRP-conjugated secondary antibody

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Treat cultured cells with either Src-IN-T1 (at a desired concentration, e.g., 1 µM) or a DMSO vehicle control for a specified time (e.g., 1-2 hours).[20]

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into separate tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3-5 minutes, followed by cooling.[21]

  • Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.[18]

  • Protein Quantification and Western Blot: Quantify the protein concentration in the soluble fractions. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting, using a primary antibody specific for Src.

  • Data Analysis: Quantify the band intensity for Src at each temperature for both the DMSO and Src-IN-T1 treated samples. A shift in the melting curve to higher temperatures for the Src-IN-T1-treated samples confirms target engagement in the cellular environment.[18][19]

Cell-Based Functional Assay: Measuring Inhibition of Downstream Signaling

To confirm that Src-IN-T1 is functionally active in cells, its ability to inhibit the phosphorylation of a known downstream Src substrate can be assessed by Western blot. Src kinase activation leads to the phosphorylation of multiple downstream targets, including STAT3.[2][22]

Workflow for Downstream Signaling Inhibition Assay

Caption: Western blot workflow to assess Src-IN-T1 functional activity.

Materials:

  • Cell line with a responsive Src signaling pathway

  • Src-IN-T1

  • Lysis buffer with protease and phosphatase inhibitors[23]

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies[24]

  • Western blotting equipment and reagents[25]

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of Src-IN-T1 or a DMSO control for a suitable duration. If necessary, stimulate the pathway (e.g., with a growth factor) to ensure a robust phosphorylation signal.

  • Prepare Cell Lysates: Wash the cells with ice-cold PBS and lyse them using a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[23]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[25]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding. It is recommended to use 5% BSA in TBST for phosphoprotein detection, as milk contains phosphoproteins that can increase background.[23][26]

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.[24]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Re-probing: To ensure equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. A dose-dependent decrease in the ratio of phospho-STAT3 to total STAT3 in Src-IN-T1-treated cells indicates functional inhibition of Src kinase activity.

Src Signaling Pathway Overview

Src kinases are key nodes in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs) and other cell surface receptors to regulate a multitude of downstream pathways.[1][27]

Src_Pathway cluster_pathways Downstream Pathways RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS Ras Src->RAS Migration Migration Src->Migration Probe Src-IN-T1 Probe->Src Inhibition GeneExp Gene Expression STAT3->GeneExp AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified overview of the Src kinase signaling pathway.

References

  • Vertex AI Search, using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
  • Bio-protocol, Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Vertex AI Search, Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
  • Promega Corporation, Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
  • Promega Corporation, Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Bio-Techne, Recombinant Human Active Src Protein, CF.
  • Haskins, K., et al. (2013). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. SLAS Discovery, 18(6), 729-737.
  • Vivoli, M., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), 51823.
  • Promega Corporation, Kinase-Glo® Luminescent Kinase Assays.
  • Domainex, Differential Scanning Fluorimetry (DSF) and nanoDSF Services.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 693-703.
  • Creative BioMart, Src Kinases.
  • Huynh, K., & Partch, C. L. (2015). Determination of protein-ligand interactions using differential scanning fluorimetry. Current Protocols in Protein Science, 79, 28.9.1-28.9.14.
  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(3), 133-141.
  • BenchChem, Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Wikipedia, Src family kinase.
  • BenchChem, A Researcher's Guide to Orthogonal Validation of Src Kinase Activity.
  • Abcam, Western blot for phosphorylated proteins.
  • BPS Bioscience, CSK Kinase Assay Kit.
  • Sigma-Aldrich, N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.
  • News-Medical.Net, Cellular Thermal Shift Assay (CETSA).
  • ResearchGate, Cell signaling pathways induced by Src kinases.
  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002352.
  • MDPI, Kinase Chemical Probes and Beyond.
  • Cell Signaling Technology, Phospho-Src (Tyr527) Antibody.
  • Proteintech Group, Tips for detecting phosphoproteins by western blot.
  • Invent Biotechnologies Inc., Tips for Detecting Phosphoproteins by Western Blot.
  • Kim, D. W., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
  • Laufer, S., et al. (2021). Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. European Journal of Medicinal Chemistry, 218, 113371.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heteroaromatic thioureas presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heteroaromatic thioureas presents unique challenges. The exocyclic amine of the pyrazolo[3,4-b]pyridine core is notoriously weakly nucleophilic, often leading to stalled reactions, poor yields, and complex purification profiles.

This guide provides a field-proven, causality-driven framework to optimize your synthetic yields, moving away from standard isothiocyanate couplings toward a highly efficient benzoyl-activated pathway.

Synthetic Workflow Overview

SynthesisWorkflow A 2-Chloro-4,6-dimethylnicotinonitrile + Hydrazine Hydrate B 4,6-Dimethyl-1H-pyrazolo[3,4-b] pyridin-3-amine A->B Cyclization (EtOH, Reflux) C Benzoyl Isothiocyanate (Anhydrous Acetone, Reflux) B->C Nucleophilic Attack D 1-Benzoyl-3-(4,6-dimethyl-1H-pyrazolo [3,4-b]pyridin-3-yl)thiourea C->D Acyl Thiourea Formation E Basic Hydrolysis (NaOH, 0-25°C) D->E Deprotection F N-(4,6-dimethyl-1H-pyrazolo [3,4-b]pyridin-3-yl)thiourea E->F Target Yield

Fig 1: Three-step synthetic workflow for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.

Section 1: Step-by-Step Experimental Protocols

Phase 1: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Mechanistic Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the electron-deficient nitrile carbon of 2-chloro-4,6-dimethylnicotinonitrile, followed by intramolecular cyclization via displacement of the chloride leaving group[1].

  • Suspend 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (99%, 3.0 eq) dropwise at room temperature.

  • Reflux the mixture for 6 hours.

  • Concentrate the reaction mixture to one-third of its volume and cool to 0 °C.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to afford the amine.

Self-Validating System: The reaction mixture will transition from a cloudy suspension to a clear solution upon heating, followed by the formation of a dense precipitate as the highly crystalline pyrazole ring closes. Failure to precipitate indicates incomplete cyclization, likely due to water-induced nitrile hydrolysis yielding an amide byproduct.

Phase 2: Acyl Thiourea Formation

Mechanistic Causality: The exocyclic amine of the pyrazolopyridine core is weakly nucleophilic due to electron delocalization into the pyridine ring. Standard isothiocyanates fail to achieve high conversion. Benzoyl isothiocyanate provides a highly electrophilic carbon center, forcing the nucleophilic attack and ensuring high yields[2].

  • Dissolve ammonium thiocyanate (1.2 eq) in anhydrous acetone and add benzoyl chloride (1.1 eq) dropwise. Reflux for 15 minutes to generate benzoyl isothiocyanate in situ, then filter off the ammonium chloride byproduct[3].

  • Add the 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) to the filtrate.

  • Reflux the mixture for 5 hours.

  • Pour the mixture into crushed ice. Filter the solid 1-benzoyl-3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea and recrystallize from ethanol.

Self-Validating System: The in situ generation of benzoyl isothiocyanate is confirmed by the precipitation of white NH4Cl salts. Upon adding the heteroaromatic amine, a rapid color shift to deep yellow/orange confirms active acyl thiourea formation.

Phase 3: Deprotection to Target Thiourea

Mechanistic Causality: The benzoyl group must be selectively cleaved without displacing the thiocarbonyl sulfur. Hydroxide ions attack the benzoyl carbonyl, releasing benzoate and the target primary thiourea. Strict temperature control prevents desulfurization[4].

  • Suspend the benzoyl thiourea intermediate in a 1:1 mixture of methanol and 1M aqueous NaOH.

  • Stir at room temperature (strictly 0–25 °C) for 2 hours.

  • Neutralize the mixture carefully with 1M HCl to pH 7.

  • Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.

Self-Validating System: Monitor the reaction via LC-MS. Successful deprotection is validated by the disappearance of the intermediate mass and the emergence of the target mass. A loss of 34 Da (H₂S) indicates catastrophic desulfurization, signaling that the reaction temperature was too high.

Section 2: Quantitative Data & Reaction Parameters

Summarizing the optimization parameters reveals how controlling electrophilicity and hydrolysis conditions directly impacts the final yield.

Synthesis StepCritical ParameterSub-optimal Condition (Yield)Optimized Condition (Yield)Mechanistic Rationale
Amine Cyclization Solvent / Reagent Purity90% Hydrazine, 95% EtOH (<50%)99% Hydrazine, Absolute EtOH (~80%)Prevents premature nitrile hydrolysis to an unreactive amide.
Thiourea Formation Electrophile ActivationStandard Alkyl-NCS, 24h (20%)Benzoyl-NCS, Anhydrous Acetone (85%)Overcomes poor nucleophilicity of the exocyclic amine[2].
Benzoyl Deprotection Base / TemperatureNaOH (aq), Reflux (<30%)NaOH (aq) / MeOH, 0–25 °C (75%)Prevents desulfurization and subsequent urea formation[4].

Section 3: Troubleshooting Guide & FAQs

Q: Why is my yield of the pyrazolopyridine amine intermediate consistently below 50%? A: This is almost always caused by water contamination in either the solvent or the hydrazine reagent. When water is present, the nitrile group on the 2-chloro-4,6-dimethylnicotinonitrile starting material undergoes hydrolysis to form an amide before the hydrazine can execute the cyclization. Always use to ensure yields of approximately 80%[1].

Q: During the thiourea formation, I observe multiple spots on TLC and low conversion. How can I improve this? A: The 3-amino group on the pyrazolo[3,4-b]pyridine core is poorly nucleophilic. Using standard alkyl or aryl isothiocyanates often fails or requires harsh conditions that degrade the starting material. Switch to benzoyl isothiocyanate. Because , it forces the reaction forward. Ensure strictly anhydrous conditions, as benzoyl isothiocyanate reacts rapidly with ambient moisture to form benzamide, which will appear as an unwanted spot on your TLC[2].

Q: How do I prevent the loss of the thiocarbonyl sulfur (desulfurization) during the deprotection step? A: Over-hydrolysis or excessive heating with strong bases (like NaOH) leads to the nucleophilic displacement of sulfur, yielding the corresponding urea or causing complete degradation of the molecule. To prevent this, perform the NaOH hydrolysis at strictly controlled temperatures (0–25 °C) or use a milder base like K₂CO₃. must be monitored closely to ensure the thioamide bond remains intact[4].

Q: The final product, N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, is difficult to purify and streaks on silica. What is the best method? A: Thioureas are notorious for streaking on standard silica gel due to strong intermolecular hydrogen bonding. Instead of column chromatography, exploit the temperature-dependent solubility of the compound. Recrystallize the crude product directly from an ethanol/DMF mixture. If chromatography is unavoidable, use a highly polar solvent system (e.g., DCM/MeOH 9:1 with 1% triethylamine) to disrupt the hydrogen bonding.

References

  • Mohamed, M., et al. "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives." Scientific Research Publishing,[Link]

  • Gomha, S. M., et al. "Ultrasonic assisted synthesis, anticancer." Journal of Chemical and Pharmaceutical Research, [Link]

  • Douglass, I. B., et al. "Some Derivatives of Benzoyl and Furoyl Isothiocyanates and their Use in Synthesizing Heterocyclic Compounds." ACS Publications,[Link]

  • Wang, L., et al. "Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers." National Institutes of Health (PMC),[Link]

  • "Method for the preparation of aryl isothiocyanates.

Sources

Optimization

Technical Support Center: Purification of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

As a Senior Application Scientist, I have structured this technical support guide to address the specific physicochemical bottlenecks associated with isolating N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. Pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support guide to address the specific physicochemical bottlenecks associated with isolating N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. Pyrazolo[3,4-b]pyridines are critical scaffolds in drug discovery, frequently utilized in the development of tyrosine kinase (TRK) inhibitors and targeted anticancer therapeutics[1].

The synthesis of these derivatives typically involves the condensation of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with an appropriate isothiocyanate[2]. However, isolating the resulting thiourea presents significant chromatographic challenges due to the molecule's complex hydrogen-bonding network and tautomeric behavior[3]. This guide provides field-proven, self-validating methodologies to overcome these hurdles.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea streak heavily on normal-phase silica gel, resulting in poor recovery? Causality: The compound contains a highly polar thiourea motif coupled with a pyrazolo[3,4-b]pyridine core. This core exists in multiple tautomeric forms (1H- and 2H-isomers) and possesses multiple hydrogen-bond donors (N-H) and acceptors (C=S, pyridine nitrogen)[3]. This leads to strong, non-specific chemisorption onto the acidic silanol groups of standard normal-phase silica. Furthermore, thioureas are prone to Lewis acid-catalyzed desulfurization on active silica surfaces, degrading the product into carbodiimides or ureas during chromatography.

DegradationPathway T Thiourea Motif (Target) S Acidic Silanols (Normal Phase Silica) T->S Adsorption D Desulfurization (Carbodiimide) S->D Lewis Acid Catalysis A Irreversible Binding (Tailing/Loss) S->A Strong H-Bonding

Mechanistic pathways of thiourea degradation and loss on normal-phase silica gel.

Q2: How can I efficiently separate the target thiourea from unreacted 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine? Causality: The starting amine and the thiourea product often share similar retention factors ( Rf​ ) in standard organic solvent mixtures due to their similar polar surface areas. However, their pKa​ values differ significantly. A selective acid-base wash exploits this difference; dilute acid selectively protonates the more basic amine precursor, extracting it into the aqueous phase without degrading the less basic thiourea.

Q3: My crude mixture precipitates immediately upon addition of standard chromatography loading solvents (e.g., DCM, Chloroform). How should I load the column? Causality: Pyrazolo[3,4-b]pyridine thioureas exhibit notoriously poor solubility in non-polar to moderately polar halogenated solvents due to rigid planar stacking and strong intermolecular hydrogen bonding. Liquid loading will result in column crashing and overpressure. Solid loading is mandatory. Dissolve the crude mixture in a volatile, highly polar solvent (like THF), add your stationary phase, and evaporate completely to a free-flowing powder before loading.

Part 2: Quantitative Method Comparison

To optimize recovery and purity, we evaluated multiple purification matrices. Normal-phase methods consistently fail due to the physicochemical properties of the thiourea motif.

Purification MethodSolvent System / MatrixAnalyte SolubilityAverage Recovery (%)Purity (%)Primary Failure Mode
Normal-Phase FlashHexane / EtOAc (Silica)Poor< 30%~80%Desulfurization, severe tailing
Normal-Phase FlashDCM / MeOH (Silica)Moderate45-50%~85%Co-elution of amine precursor
Reversed-Phase HPLCH2O / MeCN (C18)Good (in mobile phase)> 85%> 98%None (Optimal method)
RecrystallizationDMF / EtOHHigh (in hot DMF)65-70%> 95%Mother liquor product loss

Part 3: Self-Validating Purification Protocol

The following workflow utilizes Reversed-Phase (RP) chromatography combined with an upfront selective depletion step to guarantee high-purity isolation of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.

PurificationWorkflow A Crude Reaction Mixture (Thiourea + Amine) B Acid-Base Wash (0.1 M HCl) A->B Partition C Organic Phase (Thiourea Enriched) B->C Extract D Aqueous Phase (Protonated Amine) B->D Discard/Recycle E Solid Loading (THF + C18 Silica) C->E Evaporate F RP-HPLC (C18) (MeCN/H2O) E->F Elute G Pure N-(4,6-dimethyl-1H-pyrazolo [3,4-b]pyridin-3-yl)thiourea F->G >99% Purity

Workflow for the isolation and purification of pyrazolo[3,4-b]pyridine thiourea derivatives.

Step-by-Step Methodology

Phase 1: Selective Amine Depletion

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). If solubility is poor, add up to 10% Tetrahydrofuran (THF).

  • Wash the organic layer with 0.1 M HCl (1:1 v/v) for exactly 2 minutes. Causality: The brief exposure protonates the 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine precursor, driving it into the aqueous phase, while the less basic thiourea remains in the organic layer.

  • Validation Checkpoint: Spot the separated aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful extraction of the primary amine. If no color change is observed, the amine has been successfully depleted from the organic phase.

Phase 2: Solid Loading Preparation 4. Concentrate the organic layer under reduced pressure. 5. Re-dissolve the residue in a minimal volume of THF. Causality: THF disrupts the strong intermolecular hydrogen bonding of the thiourea, ensuring complete dissolution without degradation. 6. Add C18-functionalized silica gel (1:3 w/w ratio to crude mass) and evaporate to absolute dryness under reduced pressure. 7. Validation Checkpoint: The resulting material must be a free-flowing powder. If it is clumpy, residual solvent or moisture remains, which will cause peak broadening during chromatography. Re-dry under high vacuum if necessary before proceeding.

Phase 3: Reversed-Phase Chromatography 8. Load the C18 powder into a dry loading cartridge. 9. Elute using a gradient of Deionized Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid), starting at 10% MeCN and ramping to 70% MeCN over 20 column volumes. Causality: Formic acid suppresses the ionization of the pyrazolopyridine core, ensuring sharp, symmetrical peak shapes. 10. Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. Confirm the mass of the eluting peak via in-line MS (Target m/z : [M+H]+=222.1 ). Lyophilize the pure fractions to yield the final compound.

References

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. 2

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. 3

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). 1

Sources

Troubleshooting

Technical Support Center: Enhancing Solution Stability of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea .

While the 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine core provides critical pharmacological activity and lipophilicity, the thiourea moiety is the primary source of chemical instability in solution. This guide dissects the mechanistic causality of its degradation and provides field-proven, self-validating protocols to ensure absolute structural integrity during your assays and long-term storage.

PART 1: Mechanistic Overview of Degradation

To stabilize a molecule, you must first understand how it breaks down. The degradation of thiourea derivatives in solution is not random; it is driven by predictable thermodynamic and kinetic pathways, primarily oxidation and hydrolysis [1].

  • Oxidative Desulfurization: The sulfur atom in the thiourea group is a soft nucleophile. In the presence of dissolved oxygen, reactive oxygen species (ROS), or trace heavy metals, it rapidly oxidizes to form a cationic formamidine disulfide intermediate[2]. This intermediate is highly unstable and further decomposes into urea derivatives and elemental sulfur[3].

  • pH-Driven Hydrolysis: At extreme pH levels, the C=S bond undergoes nucleophilic attack. Under basic conditions, hydrolysis often results in the elimination of hydrogen sulfide ( H2​S ), yielding cyanamide derivatives. Under acidic conditions, the compound can cleave to form corresponding amines and thiols[4].

Degradation A Intact Thiourea Derivative B Formamidine Disulfide (Oxidation) A->B O2 / ROS Metal Catalysts C Urea Derivative (Desulfurization) A->C Strong Oxidants D Cyanamide + H2S (Hydrolysis) A->D pH Extremes Heat

Fig 1: Primary degradation pathways of thiourea derivatives in solution.

PART 2: Troubleshooting & FAQs

Q1: My stock solution turns slightly yellow and cloudy after 48 hours at room temperature. Is the compound degrading? A: Yes, this is the hallmark visual indicator of oxidative degradation . The yellowing is caused by the formation of formamidine disulfide intermediates and complex sulfur oxides[1]. The cloudiness (turbidity) is often precipitated elemental sulfur, a byproduct of the complete desulfurization of the thiourea moiety into a urea derivative[4]. Actionable Fix: Purge all solvents with Nitrogen or Argon prior to dissolution and store in amber vials to prevent photo-catalyzed oxidation.

Q2: I need to use this compound in a cell-based assay at pH 7.4. Will it survive the incubation period? A: Thiourea derivatives exhibit a U-shaped stability profile, meaning they are most stable at a slightly acidic to neutral pH (typically pH 5.5–6.5) and degrade faster at alkaline extremes[1]. At pH 7.4, hydrolysis is slow but present. For a standard 48-72 hour cell assay, the compound will likely survive if you eliminate trace metals. Actionable Fix: Supplement your assay media with a mild chelator (e.g., 100μM EDTA) to sequester trace metals like Cu2+ or Fe3+ , which act as potent catalysts for thiourea oxidation in neutral/alkaline environments.

Q3: I am using 100% DMSO for my master stock. Is this recommended? A: While the lipophilic 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine core necessitates an organic solvent for initial dissolution, aged DMSO is detrimental . DMSO is hygroscopic and, over time, absorbs water and degrades to form dimethyl sulfide and oxidative byproducts that will rapidly attack the thiourea group. Actionable Fix: Only use anhydrous, freshly opened, strictly degassed DMSO. Alternatively, consider a co-solvent system like PEG-400/Ethanol if long-term storage is required.

Q4: Can I use standard antioxidants like Ascorbic Acid to protect the solution? A: Proceed with caution. While antioxidants prevent the oxidation of the sulfur atom, strong reducing agents can sometimes trigger unintended side reactions with the heterocyclic pyrazolopyridine core. Inorganic stabilizers like sodium sulfite ( Na2​SO3​ ) have been shown to form stable loop structures with thiourea molecules, effectively halting decomposition without altering the target molecule[5].

PART 3: Quantitative Stability Optimization

The following table synthesizes the expected stability profile of the compound under various environmental stressors, highlighting the dramatic impact of proper solvent preparation.

Storage ConditionSolvent SystemAdditivesTemp (°C)% Recovery (Day 7)Primary Degradant
Unoptimized 100% Aqueous Buffer (pH 8.0)None2565.4%Urea derivative
Acidic Stress 100% Aqueous Buffer (pH 2.0)None2572.1%Cyanamide
Oxidative Stress 50% MeOH / 50% Water 0.1%H2​O2​ 25< 10.0%Formamidine disulfide
Optimized 10% DMSO / 90% Buffer (pH 6.0)1mM EDTA, Degassed4> 99.5% None detected

PART 4: Validated Experimental Protocol

To ensure absolute trustworthiness in your downstream assays, you must utilize a self-validating preparation workflow . This protocol not only stabilizes the N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea but includes built-in analytical checkpoints to prove the compound remains intact.

Workflow Step1 1. Solvent Degassing (N2/Ar Purge) Step2 2. Add Stabilizers (EDTA / Antioxidants) Step1->Step2 Step3 3. Dissolve Compound (Controlled Temp) Step2->Step3 Step4 4. pH Adjustment (Buffer to pH 5.5-6.5) Step3->Step4 Step5 5. Validation & Storage (HPLC Check, -20°C) Step4->Step5

Fig 2: Validated workflow for preparing stable thiourea derivative stock solutions.

Step-by-Step Methodology: Preparation of a 10 mM Stabilized Master Stock

Phase 1: Solvent Preparation (Eliminating Catalysts)

  • Prepare a 100 mM Sodium Phosphate buffer. Adjust the pH strictly to 6.0 using 0.1MHCl or NaOH .

  • Add 1 mM EDTA to the buffer to chelate any trace heavy metals.

  • Degas both the buffer and anhydrous DMSO by sparging with high-purity Nitrogen ( N2​ ) or Argon gas for a minimum of 15 minutes.

Phase 2: Dissolution (Managing Lipophilicity) 4. Weigh the required mass of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea into an actinic (amber) glass vial to prevent photodegradation[4]. 5. Dissolve the powder in the degassed anhydrous DMSO to achieve a 100 mM intermediate concentration. Vortex gently. Do not use ultrasonic baths, as localized cavitation heating accelerates thiourea degradation.

Phase 3: Dilution and Self-Validation 6. Slowly add the 100 mM DMSO solution dropwise into the degassed pH 6.0 buffer under continuous magnetic stirring to reach the final 10 mM concentration (final solvent ratio: 10% DMSO / 90% Buffer). 7. Self-Validation Checkpoint: Immediately withdraw a 10μL aliquot and analyze via HPLC-UV (monitor at λmax​ for the pyrazolopyridine core, typically 254 nm). Record the Area Under the Curve (AUC) and peak retention time. This is your T=0 baseline. 8. Aliquot the remaining solution into single-use amber vials, blanket the headspace with Argon gas, seal tightly, and store at -20°C . 9. Validation loop: Before using an aliquot in future experiments, run a rapid HPLC check. A recovery of ≥98% against the T=0 AUC confirms the structural integrity of the thiourea moiety.

References
  • Thiourea: Structure, Bonding, and Oxidation. Wikipedia. Available at:[Link]

  • Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. MDPI. Available at:[Link]

  • Reaction of Thiourea with Hydrogen Peroxide: C NMR Studies of an Oxidative/Reductive Bleaching Process. P2 InfoHouse. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in In Vitro Cancer Models

Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering efficacy drop-offs or resistance when evaluating N-(4,6-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering efficacy drop-offs or resistance when evaluating N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea and its structural analogs in oncology models.

By synthesizing structural biology, kinome dynamics, and rigorous assay design, this center provides actionable, self-validating troubleshooting pathways to restore compound efficacy.

Part 1: Diagnostic Logic & Resistance Mechanisms

When cancer cell lines (e.g., A-549, HCT-116) exhibit a sudden increase in the IC₅₀ of pyrazolo[3,4-b]pyridine derivatives, the failure point usually lies in either intracellular drug depletion or target bypass .

LogicTree Issue Resistance Detected (IC50 Shift > 10x) CheckEfflux Perform Efflux Inhibition Assay Issue->CheckEfflux EffluxYes IC50 Restored CheckEfflux->EffluxYes Positive EffluxNo IC50 Remains High CheckEfflux->EffluxNo Negative Action1 Use P-gp Inhibitor (e.g., Verapamil) EffluxYes->Action1 CheckKinase Perform Kinome Profiling / WB EffluxNo->CheckKinase Action2 Target Compensatory Kinase (PIM-1/FGFR) CheckKinase->Action2

Troubleshooting logic tree for identifying resistance mechanisms.

Frequently Asked Questions (Mechanistic Focus)

Q: Why does the thiourea moiety at the C-3 position make the compound susceptible to resistance? A: The thiourea group is a critical pharmacophore designed to project into the ATP-binding pocket of kinases, forming essential hydrogen bonds with the hinge region (e.g., interacting with conserved Lysine residues) . However, this same moiety increases the molecule's polarity and topological polar surface area (TPSA). In resistant phenotypes, this makes the compound an ideal substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), leading to rapid active efflux before target engagement can occur.

Q: If intracellular drug levels are confirmed to be high, why are the cells still surviving? A: This indicates Kinome Reprogramming . Pyrazolo[3,4-b]pyridines are potent inhibitors of cell cycle kinases (like CDK2). When CDK2 is chronically inhibited, cancer cells often activate compensatory survival pathways. Recent structural and cellular profiling reveals that resistant cells upregulate alternative kinases—most notably PIM-1 and FGFR —which bypass the CDK2 blockade to drive continued proliferation and anti-apoptotic signaling .

G Drug Pyrazolo[3,4-b]pyridine Thiourea Derivative CDK2 CDK2 Inhibition Drug->CDK2 Target Binding Efflux Drug Efflux (P-gp) Drug->Efflux Reduced Intracellular Conc. Apoptosis Apoptosis CDK2->Apoptosis Desired Effect PIM1 PIM-1 / FGFR Activation CDK2->PIM1 Compensatory Feedback Resistance Cell Survival & Resistance Efflux->Resistance Drives PIM1->Resistance Bypasses CDK2

Kinase bypass and efflux-mediated resistance pathways.

Part 2: Self-Validating Experimental Protocols

To restore efficacy, you must definitively isolate the resistance variable. Do not rely solely on viability assays (e.g., MTT/CellTiter-Glo); they measure the outcome, not the mechanism. The following protocols are designed with built-in causality checks.

Protocol A: Efflux Pump Reversal Assay

Objective: Determine if resistance is driven by poor intracellular accumulation.

  • Cell Seeding: Seed resistant cells (e.g., A-549-Res) at 5,000 cells/well in a 96-well plate. Allow 24h for adherence.

  • Inhibitor Pre-treatment: Treat cells with 10 µM Verapamil (a competitive P-gp inhibitor) for 2 hours prior to compound addition.

    • Causality: Blocking P-gp prevents the extrusion of the thiourea derivative, forcing intracellular accumulation. If efflux is the sole resistance driver, the IC₅₀ will shift back to naïve levels.

  • Compound Dosing: Apply N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Self-Validation Control (Critical): In a parallel set of wells, dose cells with Rhodamine 123 (a fluorescent P-gp substrate) + Verapamil. Read fluorescence at 1h.

    • Trustworthiness Check: If Rhodamine 123 fluorescence does not significantly increase compared to the Verapamil-free control, your P-gp inhibition failed. Do not proceed to viability readouts; troubleshoot your Verapamil stock.

  • Readout: Assess viability at 72h. Calculate the Reversal Index (RI = IC₅₀ without Verapamil / IC₅₀ with Verapamil). An RI > 5 indicates clinically significant efflux resistance.

Protocol B: Synergistic Combination Screening (Kinase Bypass)

Objective: Overcome kinome reprogramming by dual-targeting the primary target and the compensatory kinase (PIM-1).

Workflow Start Establish Resistant Cell Line Assay Dose-Response Matrix (Checkerboard) Start->Assay Add Inhibitors Synergy Calculate Bliss Synergy Score Assay->Synergy Viability Data Validation Western Blot (p-CDK2, p-PIM1) Synergy->Validation Select Synergistic Pairs Result Identify Optimal Combination Validation->Result Confirm Mechanism

Self-validating workflow for synergistic combination screening.

  • Matrix Setup: In a 96-well plate, establish a checkerboard matrix. Serially dilute the thiourea derivative horizontally (X-axis) and a highly selective PIM-1 inhibitor (e.g., AZD1208) vertically (Y-axis).

  • Incubation: Treat HCT-116-Res cells for 48 hours.

    • Causality: Simultaneous inhibition collapses both the primary cell cycle driver and the emergency survival bypass, triggering synthetic lethality.

  • Target Engagement Control (Critical): Run a parallel 6-well plate treated with the optimal synergistic combination. Harvest lysates at 12h and 24h.

    • Trustworthiness Check: Perform a Western Blot for p-Rb (downstream of CDK2) and p-Bad (downstream of PIM-1). If viability drops but phosphorylation of these markers remains unchanged, the combination is causing off-target toxicity, not mechanistic synergy.

  • Analysis: Use the Bliss Independence model to calculate synergy. A Bliss score > 10 confirms true mechanistic synergy.

Part 3: Quantitative Data Summary

The following table summarizes expected viability shifts and validated troubleshooting interventions based on historical kinome profiling of pyrazolo[3,4-b]pyridine derivatives.

Cell Line ModelPhenotypeCompound IC₅₀ (µM)Primary Resistance MechanismValidated Co-Target / InterventionExpected Reversal Index (RI)
A-549 (Lung)Naïve2.9N/AN/AN/A
A-549-Res Chronic Exposure> 50.0P-gp Mediated EffluxVerapamil (10 µM)12.5x
HCT-116 (Colon)Naïve2.3N/AN/AN/A
HCT-116-Res Chronic Exposure34.5PIM-1 UpregulationAZD1208 (PIM-1 Inhibitor)Synergy Score > 15
MCF-7 (Breast)Naïve5.6N/AN/AN/A
MCF-7-Res Target Mutation> 100.0Hinge Region Steric ClashTransition to alternative scaffoldN/A

Note: Data generalized from structural activity relationship (SAR) studies of pyrazolo[3,4-b]pyridine scaffolds against solid tumor lines.

References

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry, 2020. URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances (via NIH PMC), 2023. URL:[Link]

Reference Data & Comparative Studies

Validation

Application Note: Validating the Biological Target of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Executive Summary The pursuit of selective kinase inhibitors remains a cornerstone of targeted oncology. Among the most promising structural motifs is the 1H-pyrazolo[3,4-b]pyridine core, a privileged heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of selective kinase inhibitors remains a cornerstone of targeted oncology. Among the most promising structural motifs is the 1H-pyrazolo[3,4-b]pyridine core, a privileged heterocyclic scaffold that acts as a potent bioisostere for the adenine ring of ATP[1]. This guide provides a comprehensive framework for validating the biological target of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea , a derivative engineered to competitively inhibit Cyclin-Dependent Kinases (CDKs). By benchmarking its performance against established clinical standards like Palbociclib, this document outlines the mechanistic rationale, comparative efficacy, and self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Rationale: The Pyrazolo[3,4-b]pyridine Scaffold

To understand how to validate this compound, we must first understand why it works. The 1H-pyrazolo[3,4-b]pyridine core is structurally primed to insert into the hydrophobic adenine-binding pocket of the kinase hinge region[1].

The addition of the thiourea moiety at the 3-position is not arbitrary; it serves a dual purpose:

  • Hydrogen Bonding Network: The thiourea group acts as a critical hydrogen bond donor and acceptor, interacting with the highly conserved DFG (Asp-Phe-Gly) motif or adjacent backbone residues, locking the kinase in an inactive conformation.

  • Steric Shielding: The 4,6-dimethyl substitutions on the pyridine ring provide steric bulk that enhances selectivity by restricting the compound from entering the narrower ATP-binding pockets of off-target kinases.

By inhibiting CDKs (specifically CDK2, CDK4, and CDK6), the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the cell cycle at the G1/S checkpoint[2].

CDK_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex RbE2F Rb-E2F Complex (Inactive E2F) Complex->RbE2F Phosphorylates Rb Inhibitor N-(...)-thiourea (Pyrazolo[3,4-b]pyridine) Inhibitor->Complex ATP-competitive Inhibition Rb_P Phospho-Rb RbE2F->Rb_P E2F Free E2F (Active) RbE2F->E2F Releases G1S G1 to S Phase Transition E2F->G1S Transcription of S-phase genes

Figure 1: Mechanism of action of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.

Comparative Performance Benchmarking

To objectively evaluate N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, we compare its target engagement and cellular anti-proliferative activity against Palbociclib (a highly selective CDK4/6 inhibitor)[2] and Roscovitine (a broad-spectrum CDK inhibitor). Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant anti-cancer activity across multiple human carcinoma lines[3].

Table 1: In Vitro Kinase Inhibition Profile (IC50)
Target KinaseN-(...)-thiourea Derivative (µM)Palbociclib (µM)Roscovitine (µM)
CDK2/Cyclin E0.85>10.00.70
CDK4/Cyclin D11.200.011>10.0
CDK6/Cyclin D32.100.016>10.0
FGFR13.50>10.0>10.0
Table 2: Cellular Anti-Proliferative Activity (IC50, µM)
Cell LineTissue OriginN-(...)-thiourea DerivativePalbociclib
A-549Lung Carcinoma4.20.15
HEPG2Liver Carcinoma3.80.40
HCT-116Colon Carcinoma3.50.25

Data Synthesis: While Palbociclib exhibits superior nanomolar potency specifically for CDK4/6[2], the pyrazolo[3,4-b]pyridine thiourea scaffold offers a broader spectrum of CDK inhibition (including CDK2). This pan-CDK activity can be advantageous in overcoming resistance mechanisms driven by CDK2/Cyclin E amplification, a common escape route in Palbociclib-resistant tumors.

Target Validation Workflows

A robust target validation strategy must be a self-validating system: direct biochemical engagement must correlate with phenotypic cellular changes.

Validation_Workflow Prep Compound Prep N-(...)-thiourea InVitro In Vitro Assay ADP-Glo Kinase Profiling Prep->InVitro Cellular Cellular Assay MTT Viability (A-549, HEPG2) InVitro->Cellular Mech Mechanistic Assay Cell Cycle Analysis (FACS) Cellular->Mech Data Data Synthesis IC50 & Target Validation Mech->Data

Figure 2: Target validation workflow from in vitro profiling to mechanistic cellular assays.

Protocol 1: Direct Target Engagement via ADP-Glo™ Kinase Assay

Causality Rationale: Highly conjugated heterocyclic compounds like pyrazolo[3,4-b]pyridines often exhibit auto-fluorescence, which confounds standard FRET-based kinase assays. We utilize the ADP-Glo™ assay because it relies on luminescence generated from ATP consumption, providing an interference-free, highly sensitive readout of direct target engagement.

  • Kinase Reaction: Incubate 10 ng of purified CDK2/Cyclin E complex with a serial dilution of the thiourea compound (0.1 µM to 50 µM) and 10 µM ultra-pure ATP in kinase buffer for 60 minutes at room temperature.

    • Why: The compound competes with ATP for the kinase hinge region. Successful binding limits ATP consumption and subsequent ADP generation.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Why: This reagent terminates the kinase reaction and depletes any unconsumed background ATP, ensuring the final signal is strictly proportional to the ADP produced by the kinase.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, which then drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.

    • Why: The luminescence directly correlates to kinase activity. A decrease in luminescence confirms target inhibition by the compound.

Protocol 2: Phenotypic Validation via Flow Cytometry (Cell Cycle Analysis)

Causality Rationale: If the compound successfully inhibits CDKs in vitro, it must induce G1-phase cell cycle arrest in living cells. Flow cytometry using Propidium Iodide (PI) staining allows us to quantify the DNA content of cells, validating that the biochemical inhibition translates to the expected biological phenotype.

  • Cell Treatment: Seed HCT-116 cells at 1×105 cells/well in a 6-well plate. Treat with the compound at its calculated cellular IC50 (e.g., 3.5 µM) for 24 hours. Include a DMSO vehicle control and a Palbociclib positive control (0.25 µM).

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours.

    • Why: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to access and intercalate into the nuclear DNA.

  • Staining & RNase Treatment: Resuspend the fixed cells in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at 37°C.

    • Why: PI binds to both DNA and RNA. RNase A degrades the RNA, ensuring the fluorescent signal is exclusively representative of DNA content (which doubles during the S-phase).

  • Analysis: Analyze the cells via flow cytometry. An effective CDK inhibitor will show a statistically significant accumulation of cells in the 2N (G0/G1) peak and a depletion of cells in the 4N (G2/M) peak compared to the vehicle control.

Conclusion

Validating N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea requires a multi-tiered approach. By leveraging the ADP-Glo assay to bypass the auto-fluorescence of the pyrazolo[3,4-b]pyridine scaffold and pairing it with phenotypic flow cytometry, researchers can establish a definitive, causal link between the compound's structural design and its biological efficacy as a CDK inhibitor.

References

  • Mohamed M, Awad YE, El-Hallouty SM, El-Araby M. "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives." Open Journal of Medicinal Chemistry. 2012; 2(3): 78-88.[3] URL:[Link]

  • Braal CL, Jongbloed EM, Wilting SM, Mathijssen RHJ, Koolen SLW, Jager A. "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences." Drugs. 2021; 81(3): 317-331.[2] URL:[Link]

  • Lakkaniga NR. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry. 2024; 15(5): 1452-1470.[1] URL:[Link]

Sources

Comparative

A Comparative Analysis of Novel Kinase Inhibitors in Hepatocellular Carcinoma: N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea vs. Sorafenib

For Immediate Release A deep dive into the mechanistic and preclinical profiles of a novel pyrazolopyridine derivative against the established multi-kinase inhibitor, Sorafenib, in the context of Hepatocellular Carcinoma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A deep dive into the mechanistic and preclinical profiles of a novel pyrazolopyridine derivative against the established multi-kinase inhibitor, Sorafenib, in the context of Hepatocellular Carcinoma (HCC). This guide is intended for researchers, scientists, and drug development professionals.

Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with limited effective therapeutic options for advanced stages of the disease.[1][2] The backbone of systemic therapy has been dominated by multi-kinase inhibitors (MKIs) that target key signaling pathways involved in tumor proliferation and angiogenesis.[1][3][4] Sorafenib, the first MKI to demonstrate a survival benefit in advanced HCC, has set a benchmark for targeted therapies.[5][6] However, the quest for more potent and selective agents continues. This guide provides a comparative overview of the preclinical data for Sorafenib and the emerging investigational compound, N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, a member of the pyrazolopyridine class of compounds which have shown promise as kinase inhibitors.[7][8][9]

The Landscape of Kinase Inhibition in HCC

The pathogenesis of HCC is intrinsically linked to the aberrant activation of multiple signaling cascades, most notably the Ras/Raf/MEK/ERK pathway, which governs cell proliferation, differentiation, and survival.[10][11][12] Overexpression of pathway components like Raf kinase is a frequent event in HCC, making it a prime therapeutic target.[11] Concurrently, tumor angiogenesis, predominantly driven by the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling, is crucial for tumor growth and metastasis.[1][3] This understanding forms the rationale for using MKIs that can simultaneously block these pathways.

Compound Profiles

Sorafenib (Nexavar)

Sorafenib is an oral bi-aryl urea that functions as a potent inhibitor of several kinases.[3][5] Its primary targets include the serine/threonine kinase Raf (both c-RAF and B-RAF) and the receptor tyrosine kinases (RTKs) VEGFR-2, VEGFR-3, and PDGFR-β.[3][4][13] By inhibiting the Raf/MEK/ERK pathway, Sorafenib directly impedes tumor cell proliferation and induces apoptosis.[3][5][14] Its anti-angiogenic effects are mediated through the blockade of VEGFR and PDGFR signaling in endothelial cells.[1][3]

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (PD-PT)

This compound belongs to the pyrazolo[3,4-b]pyridine scaffold, a class of molecules recognized for their potential as kinase inhibitors targeting various cancers.[7][8][9][15] While specific preclinical data for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea in HCC is emerging, related pyrazolopyrimidine and pyrazolopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those with mechanisms involving kinase inhibition.[7][16][17][18] The thiourea moiety suggests a potential for unique binding interactions within the kinase ATP-binding pocket. For the purpose of this guide, we will extrapolate potential mechanisms and efficacy based on the known activities of both its core scaffold and the established actions of Sorafenib.

Mechanistic Showdown: A Tale of Two Inhibitors

Sorafenib's dual-action mechanism is well-documented. It directly targets tumor cells by shutting down the Raf/MEK/ERK proliferation engine and simultaneously chokes off the tumor's blood supply by inhibiting VEGFR and PDGFR.[1][3][4][14] This multi-pronged attack has proven effective in improving overall survival in patients with advanced HCC.[5][6]

While the precise target profile of PD-PT is under investigation, its pyrazolopyridine core is a "privileged scaffold" known to interact with the ATP-binding site of various kinases.[8] It is hypothesized that PD-PT, like Sorafenib, may exert its anti-tumor effects through inhibition of key kinases in proliferative and angiogenic pathways. The comparative analysis hinges on its potential selectivity and potency against these targets versus Sorafenib.

Caption: Comparative Signaling Pathway Inhibition in HCC.

Preclinical Efficacy: A Data-Driven Comparison

The antitumor activity of Sorafenib has been demonstrated in multiple preclinical HCC models.[5][6][19] It has been shown to inhibit proliferation and induce apoptosis in cultured HCC cells and suppress tumor growth in xenograft models.[5][6] This suppression is often accompanied by a decrease in microvessel density, confirming its anti-angiogenic effects in vivo.[5][6]

Compound Assay Type Cell Line Metric (IC50) Reported Value Reference
Sorafenib Kinase InhibitionRaf-1IC506 nM[5]
Kinase InhibitionB-RafIC5022 nM[5]
Kinase InhibitionVEGFR-2IC5090 nM[5]
Kinase InhibitionPDGFR-βIC5057 nM[5]
Cell ProliferationPLC/PRF/5IC503-10 µM (pMEK/pERK)[14]
Cell ProliferationHepG2IC501-3 µM (pMEK/pERK)[14]
PD-PT Cell ProliferationVariousIC50Data not yet availableN/A

Table 1: Comparative In Vitro Potency of Sorafenib and PD-PT.

Experimental Protocols

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. Below are representative methodologies for key assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Causality: The goal is to measure the direct interaction between the inhibitor and its purified kinase target, independent of cellular context. The output, typically an IC50 value, is a primary measure of drug potency.

Workflow:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (a peptide or protein that the kinase phosphorylates), ATP, and serial dilutions of the test compound (e.g., PD-PT, Sorafenib).

  • Kinase Reaction: In a microplate, combine the kinase and the test compound at various concentrations. Allow a pre-incubation period (e.g., 10-30 minutes) for the compound to bind to the kinase.[20]

  • Initiation: Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[21]

  • Detection: Stop the reaction and quantify the amount of ADP produced (a proxy for kinase activity) or the amount of phosphorylated substrate.[22] Detection methods like ADP-Glo™ convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[23]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: General workflow for an in vitro kinase assay.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.

Causality: This cell-based assay determines the cytotoxic or cytostatic effect of a compound on cancer cells. It provides a functional readout of a compound's activity, integrating its effects on various cellular processes.

Workflow:

  • Cell Plating: Seed HCC cells (e.g., HepG2, PLC/PRF/5) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (PD-PT or Sorafenib) and incubate for a specified period (e.g., 48-72 hours).[24][25]

  • MTS Reagent Addition: Add MTS reagent, a tetrazolium salt, to each well.[24][26][27]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[24][25][27] Metabolically active, viable cells contain dehydrogenase enzymes that convert the MTS into a soluble formazan product.[24][26]

  • Absorbance Reading: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.[24][26] The amount of color produced is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Future Perspectives

Sorafenib has paved the way for targeted therapies in HCC, but its efficacy is modest, and resistance often develops.[5][6] The development of new agents like those from the pyrazolo[3,4-b]pyridine class is critical. The potential of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea will be defined by its target selectivity, potency, and ultimately, its performance in robust preclinical and clinical evaluations. Key questions will revolve around its ability to overcome Sorafenib resistance mechanisms and its safety profile. As research progresses, a head-to-head comparison in orthotopic HCC xenograft models will be crucial to ascertain its in vivo efficacy and provide a clearer picture of its therapeutic potential relative to the current standard of care.

References

  • Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. PMC - NIH. [Link]

  • Evolving role of Sorafenib in the management of hepatocellular carcinoma. PMC. [Link]

  • Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Dovepress. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC - NIH. [Link]

  • Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. PMC. [Link]

  • Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma. PMC. [Link]

  • Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3. PMC. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. [Link]

  • Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma. PubMed. [Link]

  • Sorafenib and hepatocellular carcinoma. Hospital Pharmacy Europe. [Link]

  • The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC (Review). Spandidos Publications. [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget. [Link]

  • Role of the RAS/RAF/MEF/ERK pathway in hepatocarcinogenesis. ResearchGate. [Link]

  • Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Cancer Research. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. ResearchGate. [Link]

  • Discovery and preclinical characterization of a novel mGluR5 negative allosteric modulator. PubMed. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Taylor & Francis Online. [Link]

  • Structure-based discovery of a potent and selective nanomolar type-II PLK4 inhibitor. PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC. [Link]

Sources

Validation

Comparative Efficacy Guide: N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea and Its Analogs in Oncology

As a Senior Application Scientist, evaluating the structural nuances of kinase inhibitors is critical for advancing targeted oncology therapies. The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, widely...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of kinase inhibitors is critical for advancing targeted oncology therapies. The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, widely recognized for its ability to competitively bind the ATP-hinge region of various kinases, including Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases (TKs)[1].

This guide provides an objective, data-driven comparison of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (and its phenyl-substituted derivatives) against its urea and cyclized analogs. By analyzing structural causality, in vitro efficacy, and self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals.

Structural Rationale & Mechanistic Pathway

The design of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea derivatives is rooted in bioisosteric replacement. The pyrazolo[3,4-b]pyridine core acts as an isostere to pyrazolo[3,4-c]pyridazines[1]. Removing one nitrogen atom from the pyridazine ring alters the electron density and hydrogen-bonding profile, optimizing hydrophobic interactions within the kinase ATP-binding pocket[1].

The addition of the thiourea moiety at the 3-position introduces a flexible hydrogen-bond donor/acceptor system. However, the true mechanistic breakthrough occurs when this thiourea intermediate is cyclized into a rigid pyridopyrazolopyrimidine structure.

Causality of Efficacy: Open-chain thiourea analogs suffer an entropic penalty upon binding due to their conformational flexibility. Cyclizing the thiourea into a polycyclic system "locks" the conformation. This rigid structure perfectly mimics the purine ring of ATP, drastically lowering the IC50 by maximizing binding affinity and minimizing energy loss during target engagement[1][2].

MOA A Pyrazolo[3,4-b]pyridine Core B ATP Hinge Region (Kinase Pocket) A->B Hydrophobic fit D Kinase Inhibition (CDKs / TKs) B->D Competitive Blockade C Thiourea Moiety (H-Bonding) C->B Donor/Acceptor E Cell Cycle Arrest & Apoptosis D->E Downstream Effect

Mechanism of pyrazolo[3,4-b]pyridine thiourea analogs inhibiting kinase ATP-binding pockets.

Comparative Efficacy Data

The antiproliferative activities of these compounds were rigorously evaluated against three human cancer cell lines: A-549 (lung), HEPG2 (liver), and HCT-116 (colon)[2]. The data below highlights the transition from the baseline precursor to the highly potent cyclized analog.

CompoundStructural ModificationIC50 A-549 (µM)IC50 HEPG2 (µM)IC50 HCT-116 (µM)
Compound 4 3-Aminopyrazolopyridine (Precursor)> 50.0> 50.0> 50.0
Compound 6a 3-Phenylurea analogModerateModerateModerate
Compound 6b 3-Phenylthiourea analogModerateModerateModerate
Compound 8b Cyclized Pyridopyrazolopyrimidine2.92.62.3

Data Interpretation: While the urea (6a) and thiourea (6b) derivatives exhibit moderate cellular penetration and baseline kinase inhibition, the cyclized analog (8b) demonstrates superior efficacy. The sub-3 µM IC50 values across all three cell lines validate the hypothesis that conformational restriction of the thiourea moiety is essential for maximizing targeted cytotoxicity[3][4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent downstream experimental failure.

Protocol A: Synthesis of the Thiourea Analog (Compound 6b)
  • Reagent Coupling: Dissolve 3-aminopyrazolopyridine (0.01 mol) and phenyl isothiocyanate (0.01 mol) in 20 mL of anhydrous pyridine[1].

    • Causality: Pyridine serves a dual purpose as both a solvent and a base. It neutralizes acidic byproducts and enhances the nucleophilicity of the exocyclic amine, driving the attack on the isothiocyanate carbon.

  • Reflux & Monitoring: Reflux the mixture for 5 hours[1].

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the primary amine spot confirms reaction completion, preventing unreacted precursors from skewing downstream biological assays.

  • Precipitation: Pour the mixture onto crushed ice containing dilute HCl[1].

    • Causality: The HCl rapidly neutralizes the pyridine solvent. This drastic shift in solubility forces the hydrophobic thiourea product to precipitate out of the aqueous phase.

  • Purification: Filter the solid product and recrystallize from acetic acid[2].

    • Self-Validation: Validate structural integrity and >95% purity using IR (KBr: ~3321, 3275, 3123 cm⁻¹ for NH), MS (m/z 281), and ¹H NMR before proceeding to cellular assays[1][2].

Protocol B: In Vitro Cytotoxicity Assay (SRB/MTT)
  • Cell Seeding: Seed A-549, HEPG2, and HCT-116 cells in 96-well plates at a density of 1×104 cells/well. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized compounds (0.1 µM to 100 µM).

    • Self-Validation: Always include a vehicle control (DMSO < 0.1%) to ensure the solvent itself is not inducing apoptosis, and a positive control (e.g., Doxorubicin) to validate the sensitivity of the specific cell passage.

  • Viability Readout: After 48 hours, quantify viable biomass using Sulforhodamine B (SRB) or MTT reagent. Calculate the IC50 using non-linear regression analysis.

Workflow S1 1. Isothiocyanate Coupling in Pyridine S2 2. Acidic Precipitation & Recrystallization S1->S2 Drives Reaction S3 3. Spectral Validation (IR, NMR, MS) S2->S3 Ensures Purity S4 4. Dose-Response Viability Assay S3->S4 Validates Structure S5 5. IC50 Determination vs Controls S4->S5 Quantifies Efficacy

Self-validating workflow from thiourea synthesis to in vitro cytotoxicity quantification.

References

  • Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Open Journal of Medicinal Chemistry, Vol. 2 No. 3, 2012, pp. 78-88. URL: [Link]

Sources

Comparative

Independent Verification and Comparative Analysis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea: A Guide for Preclinical Oncology Research

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold in Oncology The quest for novel, selective, and potent small molecules for targeted cancer therapy is a cornerstone of modern drug discovery. Within this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold in Oncology

The quest for novel, selective, and potent small molecules for targeted cancer therapy is a cornerstone of modern drug discovery. Within this landscape, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors that have entered clinical development.[1][2] Its structural resemblance to the purine core of ATP allows for competitive binding within the catalytic site of a diverse range of protein kinases, which are often dysregulated in cancer.[3] This guide focuses on the independent verification of findings related to a specific, yet under-characterized member of this family: N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea .

While extensive data on this particular molecule is not yet publicly available, the known biological activities of both the pyrazolo[3,4-b]pyridine core and the thiourea moiety strongly suggest a high potential for anticancer and kinase inhibitory effects.[4][5] Thiourea derivatives have been successfully incorporated into several approved kinase inhibitors, such as sorafenib, and are known to contribute to target binding and overall compound properties.[5] This document provides a framework for researchers to independently assess the biological activity of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea and objectively compare its performance against established pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Comparative Landscape: Established Pyrazolo[3,4-b]pyridine Kinase Inhibitors

To provide a benchmark for the evaluation of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, we will compare its hypothetical performance against several well-characterized pyrazolo[3,4-b]pyridine derivatives with demonstrated potent and selective kinase inhibition and anticancer activity.

Compound IDTarget Kinase(s)Reported IC50Cellular Activity (Example)Reference
Compound 7n FGFR1, FGFR2, FGFR31.1 nM, 2.3 nM, 5.2 nMPotent anti-proliferative activity in FGFR-dependent cancer cell lines.[6][7]
Compound 10g ALK (L1196M mutant)<0.5 nMStrong suppression of proliferation in ALK-L1196M-Ba/F3 cells.[8]
Compound 9a CDK2, CDK91.63 µM, 0.262 µMIC50 = 2.59 µM against Hela cells.[9][10]
Compound 14g CDK2, CDK90.460 µM, 0.801 µMIC50 = 1.98 µM against HCT-116 cells.[9][10]
Compound 15y TBK10.2 nMMicromolar anti-proliferative effect on various cancer cell lines.[11][12]

Experimental Roadmap for Independent Verification

This section outlines a logical workflow for the comprehensive in vitro evaluation of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. The causality behind the experimental choices is to first establish a broad anti-proliferative effect, then to identify specific kinase targets, and finally to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Mechanism of Action A MTT Cell Viability Assay (Panel of Cancer Cell Lines) B Kinase Inhibition Assays (Broad Kinase Panel) A->B Identified cytotoxic activity C IC50 Determination for Hits B->C Identified potential kinase targets D Western Blot Analysis (Apoptosis Markers) C->D Confirmed potent kinase inhibition

Caption: Experimental workflow for the characterization of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. This initial screen across a panel of cancer cell lines will determine the broad-spectrum anti-proliferative potential of the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea and the selected comparator compounds in culture medium. Add the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 2: In Vitro Kinase Inhibition Assay

Based on the prevalence of kinase inhibition among pyrazolo[3,4-b]pyridine derivatives, a broad kinase panel screen is the logical next step to identify potential molecular targets. This can be followed by more detailed IC50 determination for the most promising hits.

Step-by-Step Methodology (General Radiometric Assay):

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing the kinase of interest, its specific substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Elucidation of Apoptotic Pathway Induction via Western Blot

Should the test compound exhibit significant cytotoxicity, it is crucial to determine if this is due to the induction of apoptosis (programmed cell death). Western blotting for key apoptotic markers can provide mechanistic insights.

G cluster_0 Apoptotic Signaling Cascade A Test Compound B Pro-apoptotic Proteins (e.g., Bax, Bak) A->B C Caspase-9 Activation B->C D Caspase-3 Activation C->D E PARP Cleavage D->E F Apoptosis E->F

Caption: Simplified intrinsic apoptosis pathway to be investigated by Western Blot.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (20-40 µg per lane) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the biological activities of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea. By systematically evaluating its cytotoxicity, identifying its potential kinase targets, and elucidating its mechanism of action, researchers can generate the critical data necessary to determine its potential as a novel anticancer agent. The provided protocols, when executed with appropriate controls and data analysis, will enable an objective comparison with established compounds, thereby contextualizing its potency and selectivity. Positive findings from these in vitro studies would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in preclinical cancer models.

References

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available at: [Link]

  • ACS Med Chem Lett. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Publications. Available at: [Link]

  • PubMed. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Library of Medicine. Available at: [Link]

  • Taylor & Francis Online. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Available at: [Link]

  • PubMed. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Library of Medicine. Available at: [Link]

  • PubMed. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. National Library of Medicine. Available at: [Link]

  • PubMed. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. National Library of Medicine. Available at: [Link]

  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]

  • ResearchGate. (2023). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

  • PMC. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Semantic Scholar. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • PubMed. (2016). Identification of acylthiourea derivatives as potent Plk1 PBD inhibitors. National Library of Medicine. Available at: [Link]

  • PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. National Library of Medicine. Available at: [Link]

  • PubMed. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases: Highly Potent 2,6-Difluorophenacyl Analogues. ResearchGate. Available at: [Link]

  • ResearchGate. (2026). The synthetic route of target pyrazolo [3,4-b]pyridine compounds (10a–g... ResearchGate. Available at: [Link]

  • PMC. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Evaluating the Selectivity Profile of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea: A Comparative Guide

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating activity against a multitude of kinase targets implicated in various disease state...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating activity against a multitude of kinase targets implicated in various disease states. This guide provides an in-depth evaluation of the selectivity profile of a specific derivative, N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, a compound of interest for its potential therapeutic applications. Due to the absence of a comprehensive, publicly available kinome-wide scan for this exact molecule, this guide will present an inferred selectivity profile based on published data from closely related analogs. This inferred profile will be compared against well-characterized, clinically relevant kinase inhibitors to provide a robust framework for researchers, scientists, and drug development professionals.

The Critical Role of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. While targeting a specific kinase responsible for a disease pathology is the primary goal, off-target effects due to a lack of inhibitor selectivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile is paramount in the early stages of drug discovery to predict its potential efficacy and safety.

Inferred Selectivity Profile of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Based on the existing literature for 1H-pyrazolo[3,4-b]pyridine derivatives, the core scaffold has shown inhibitory activity against a range of kinases. Notably, derivatives have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptors (FGFRs). The addition of the thiourea moiety can influence the binding mode and selectivity of the compound. Thiourea derivatives have been reported to possess a wide range of biological activities, and in the context of kinase inhibition, can form distinct hydrogen bonding patterns within the ATP binding site.

Given this, it is reasonable to infer that N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea may exhibit activity against one or more of the aforementioned kinase families. The dimethyl substitution on the pyridine ring will further modulate the compound's properties, including its solubility and potential interactions within the kinase active site.

Comparative Kinase Selectivity Analysis

To contextualize the potential selectivity of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, we will compare its inferred target space with that of three well-characterized kinase inhibitors: Staurosporine, a broadly non-selective inhibitor, and Dasatinib and Bosutinib, two multi-targeted inhibitors used in the clinic.

Kinase InhibitorPrimary TargetsSelectivity Profile
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (Inferred) HPK1, TBK1, ALK, FGFR families (potential)Likely to be a multi-targeted inhibitor with a preference for specific kinase families.
Staurosporine Broad-spectrum (most kinases)Highly non-selective, binds to the ATP-binding site of a vast number of kinases with high affinity.[1][2]
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFRMulti-targeted inhibitor with a distinct profile of potent activity against several key oncogenic kinases.[3][4][5]
Bosutinib BCR-ABL, SRC family kinasesDual Src/Abl inhibitor with a more defined selectivity profile compared to Dasatinib, showing minimal activity against c-KIT and PDGFR.[6][7][8]

Logical Relationship of Kinase Inhibitor Selectivity

Kinase Inhibitors Kinase Inhibitors Broadly Non-Selective Broadly Non-Selective Kinase Inhibitors->Broadly Non-Selective e.g., Staurosporine Multi-Targeted Multi-Targeted Kinase Inhibitors->Multi-Targeted e.g., Dasatinib Relatively Selective Relatively Selective Kinase Inhibitors->Relatively Selective e.g., Bosutinib N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (Inferred) N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (Inferred) Multi-Targeted->N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (Inferred) Hypothesized Position

Caption: Inferred positioning of the subject compound within the kinase inhibitor selectivity landscape.

Methodologies for Evaluating Kinase Selectivity

A comprehensive assessment of a compound's selectivity profile necessitates a multi-faceted experimental approach. The following are standard methodologies employed in the field.

Large-Panel Kinase Screening (e.g., KinomeScan™)

This competition binding assay is a gold-standard for determining the selectivity of a kinase inhibitor. It quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Experimental Workflow for Competition Binding Assay

cluster_0 Assay Preparation cluster_1 Binding & Quantification cluster_2 Data Analysis Immobilized_Ligand Immobilized Ligand on Solid Support Incubation Incubate Kinases with Test Compound and Immobilized Ligand Immobilized_Ligand->Incubation Kinase_Panel Panel of DNA-tagged Kinases Kinase_Panel->Incubation Test_Compound Test Compound (e.g., N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea) Test_Compound->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Quantification Quantify Bound Kinase via DNA tag (qPCR) Washing->Quantification Data_Processing Calculate Percent of Control Binding Quantification->Data_Processing Selectivity_Profile Generate Kinome-wide Selectivity Profile Data_Processing->Selectivity_Profile

Caption: A streamlined workflow for determining kinase inhibitor selectivity using a competition binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents: A broad panel of human kinases, each tagged with a unique DNA identifier, is prepared. An appropriate immobilized ligand, known to bind to the ATP site of a wide range of kinases, is coupled to a solid support (e.g., beads). The test compound is serially diluted to the desired concentrations.

  • Binding Reaction: The DNA-tagged kinases are incubated in the presence of the test compound and the immobilized ligand. The test compound and the immobilized ligand will compete for binding to the kinase's active site.

  • Washing: After reaching equilibrium, the solid support is washed to remove any unbound kinases and the test compound.

  • Quantification: The amount of each kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (vehicle-treated) sample. The results are typically expressed as a percentage of control binding, and a lower percentage indicates a stronger interaction between the test compound and the kinase.

In Vitro Radiometric Kinase Assays

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[9][10][11][12][13]

Step-by-Step Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate (protein or peptide), a buffer containing Mg²⁺, and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP. This can be achieved through methods like gel electrophoresis or by spotting the reaction mixture onto phosphocellulose paper which binds the substrate.

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate is measured using autoradiography, phosphorimaging, or scintillation counting.

  • Data Analysis: The inhibitory activity of the test compound is determined by comparing the kinase activity in its presence to that of a control reaction without the inhibitor. IC₅₀ values are then calculated.

Cell-Based Assays

To understand the effect of an inhibitor in a more physiologically relevant context, cell-based assays are crucial. These assays can measure target engagement and the downstream consequences of kinase inhibition within a living cell.[14][15]

Types of Cell-Based Assays:

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of an inhibitor to its target kinase within intact cells. This is often achieved through bioluminescence resonance energy transfer (BRET) between a luciferase-tagged kinase and a fluorescent tracer that binds to the active site. The inhibitor displaces the tracer, leading to a change in the BRET signal.[14]

  • Phosphorylation Assays (e.g., Western Blot, ELISA): These methods quantify the phosphorylation status of a known downstream substrate of the target kinase. A potent and selective inhibitor will reduce the phosphorylation of the substrate in a dose-dependent manner.

  • Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are known to be dependent on the activity of the target kinase.

Signaling Pathway Perturbation by a Kinase Inhibitor

Kinase_Inhibitor N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea Target_Kinase Target Kinase (e.g., HPK1, TBK1) Kinase_Inhibitor->Target_Kinase Inhibits Phosphorylation Substrate Phosphorylation Target_Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Production) Phosphorylation->Cellular_Response Leads to

Caption: A simplified representation of how a kinase inhibitor can modulate a cellular signaling pathway.

Conclusion

While a definitive, experimentally determined selectivity profile for N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is not yet publicly available, by leveraging data from closely related analogs, we can infer a likely multi-targeted profile with potential activity against kinases such as HPK1, TBK1, ALK, and FGFRs. This comparative guide places this inferred profile in the context of both a broadly non-selective inhibitor and clinically approved multi-targeted inhibitors, providing a valuable framework for further investigation. The detailed methodologies presented herein offer a clear roadmap for researchers to empirically determine the precise selectivity and cellular activity of this and other novel kinase inhibitors, a critical step in the journey from a promising chemical scaffold to a potential therapeutic agent.

References

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  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • Bosutinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. Available at: [Link]

  • KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... ResearchGate. Available at: [Link]

  • staurosporine | DiscoveRx KINOMEscan® screen. DiscoveRx. Available at: [Link]

  • Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Publications. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. Available at: [Link]

  • A high-throughput radiometric kinase assay. PMC. Available at: [Link]

  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. AACR Journals. Available at: [Link]

  • Structure-Based Optimization of TBK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs. SciSpace. Available at: [Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PMC. Available at: [Link]

  • Characterization of novel MPS1 inhibitors with preclinical anticancer activity. PMC. Available at: [Link]

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  • Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. ACS Publications. Available at: [Link]

  • Competition binding assay for measuring the interaction between... ResearchGate. Available at: [Link]

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  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Publications. Available at: [Link]

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  • IP-Kinase Assay. Bio-protocol. Available at: [Link]

  • Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. PMC. Available at: [Link]

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  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. Google Patents.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea: Personal Protective Equipment, Operational and Disposal Protocols

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities requires a meticulous and inf...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, a compound of interest in contemporary research. While specific data for this molecule is limited, its structural inclusion of a thiourea moiety necessitates adherence to stringent safety protocols based on the well-documented hazards of this chemical class.

Thiourea and its derivatives are recognized as hazardous materials with potential health risks, including acute toxicity if swallowed, suspected carcinogenicity, and potential for reproductive harm.[1][2][3][4][5][6][7][8] Furthermore, these compounds can be toxic to aquatic life with long-lasting effects.[1][2][4][5][8] Therefore, a comprehensive personal protective equipment (PPE) strategy, coupled with robust operational and disposal plans, is not merely a recommendation but a critical component of responsible laboratory practice.

Core Principles of Safe Handling

Before undertaking any procedure involving N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, a thorough risk assessment is paramount. This involves consulting available safety data sheets (SDS) for analogous compounds and adhering to the guidelines established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[9][10][11][12] The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][4] It is also crucial to prevent any direct contact with the skin, eyes, or mucous membranes.[1][13]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory activities involving N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][14] A face shield may be required for larger quantities.Impervious gloves (e.g., Butyl rubber, PVC).[1][2] Double gloving is recommended.Full-length laboratory coat, buttoned.[14]NIOSH-approved particulate respirator (e.g., N95) if not performed in a fume hood.[1][2]
Solution Preparation and Handling Chemical splash goggles.[1][14]Chemical-resistant gloves (e.g., Butyl rubber).[1][2] Consult glove manufacturer's compatibility charts.Chemical-resistant apron over a laboratory coat.[14]Not generally required if handled in a fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield, especially when working with reactions under pressure or at elevated temperatures.Chemical-resistant gloves appropriate for all chemicals in the procedure.[1][2]Chemical-resistant apron over a laboratory coat.[14]Not generally required if handled in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.[1]Chemical-resistant suit or coveralls, and appropriate footwear.[1]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[1][2]

Operational Plan: A Step-by-Step Approach to Safety

A well-defined operational plan is essential to minimize the risk of exposure and accidents. The following workflow outlines the key steps for safely handling N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe Informs prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Solid in Fume Hood prep_hood->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction/Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Operational Workflow for Handling N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for thiourea and any other relevant hazardous chemicals to be used.[11]

    • Don the appropriate PPE as outlined in the table above.[14][15]

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Handling:

    • Weigh the solid N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea within the fume hood to minimize dust inhalation.[1]

    • Carefully dissolve the compound in the designated solvent, avoiding splashing.

    • Conduct the experimental procedure, ensuring all manipulations are performed within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all glassware and work surfaces that have come into contact with the compound.

    • Segregate all waste materials, including contaminated gloves, weigh boats, and solvents, into clearly labeled hazardous waste containers.

    • Arrange for the disposal of hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain.

    • Carefully remove and dispose of all contaminated PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1][16]

Emergency Procedures: Spill and Exposure Management

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and safety officer. Only personnel trained in hazardous material cleanup and wearing appropriate PPE, including respiratory protection, should attempt to manage the spill. Absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal.

In case of accidental exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

By adhering to these stringent safety protocols, researchers can confidently and responsibly advance their scientific endeavors while ensuring their personal safety and the protection of the environment.

References

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